4-Nitro-7-piperazinobenzofurazan
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLWYDGJBGPXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442160 | |
| Record name | 4-Nitro-7-piperazinobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139332-66-4 | |
| Record name | 4-Nitro-7-piperazinobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-7-piperazinobenzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Nitro-7-piperazinobenzofurazan from 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) via the nucleophilic aromatic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with piperazine. NBD-Cl is a well-established, non-fluorescent fluorogenic reagent widely used for derivatizing primary and secondary amines to yield highly fluorescent products.[1][2] The reaction with piperazine results in a stable, UV-active derivative, NBD-PZ, which is valuable in various bioanalytical and chemical applications. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative parameters, and provides a visual workflow for the synthesis process.
Reaction Principle
The synthesis is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzofurazan ring activates the chlorine atom at the C4 position for nucleophilic attack. One of the secondary amine nitrogens of the piperazine molecule acts as the nucleophile, displacing the chloride ion to form the stable C-N bond, yielding the desired product, this compound. The reaction generally proceeds smoothly and can be carried out under mild conditions.[1]
Synthesis Workflow
The overall process for the synthesis of NBD-PZ from NBD-Cl involves the reaction of the two primary reagents in a suitable solvent, followed by workup and purification to isolate the final product.
Caption: A flowchart illustrating the key stages of NBD-PZ synthesis.
Quantitative Data Summary
The synthesis can be performed under various conditions. The following table summarizes typical parameters derived from general procedures for reacting NBD-Cl with amines.[1][3][4]
| Parameter | Value / Condition | Notes |
| Reactants | 4-Chloro-7-nitrobenzofurazan (NBD-Cl), Piperazine | - |
| Molar Ratio (NBD-Cl:Amine) | Varies from 1:1 to 1:2 or with amine in excess. | An excess of piperazine can drive the reaction to completion. |
| Solvent | Acetonitrile, Methanol, or Ethanol.[3][5] | Acetonitrile is a common choice. |
| Base (Optional) | Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N).[1][3] | Used to neutralize the HCl generated during the reaction. |
| Temperature | Room Temperature (25°C) to 50°C.[4] | Gentle heating can increase the reaction rate. |
| Reaction Time | Typically 2-4 hours.[4] | Reaction progress can be monitored by TLC or HPLC. |
| Yield | Generally high. | The reaction is often described as rapid and high-yielding.[1] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
5.1 Materials and Reagents:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Piperazine
-
Acetonitrile (CH₃CN), HPLC grade
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
5.2 Synthesis Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in 20 mL of acetonitrile.
-
In a separate beaker, dissolve 1.1 mmol of piperazine and 2.0 mmol of sodium bicarbonate in 10 mL of acetonitrile.
-
Add the piperazine solution dropwise to the stirring NBD-Cl solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4 hours. The reaction can be gently heated to 50°C to ensure completion.[4]
-
Monitor the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent until the NBD-Cl spot has disappeared.
5.3 Workup and Purification:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound as a colored solid.
Product Characterization
The final product, this compound, can be characterized using standard analytical techniques.
-
Chemical Formula: C₁₀H₁₁N₅O₃[6]
-
Molecular Weight: 249.23 g/mol [6]
-
UV-Vis Spectroscopy: NBD-amine derivatives typically exhibit a maximum absorption wavelength (λmax) in the range of 470-488 nm.[7]
-
Fluorescence Spectroscopy: The product is highly fluorescent, with a typical emission wavelength around 530-540 nm when excited near its absorption maximum.[2][7]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
References
- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-7-piperazinobenzofurazan
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitro-7-piperazinobenzofurazan, also known as NBD-PZ. Intended for researchers, scientists, and drug development professionals, this document details the compound's key characteristics, experimental protocols for their determination, and visualizations of its application in biological contexts.
Core Physicochemical Properties
This compound is a fluorescent molecule widely utilized as a derivatizing agent in high-performance liquid chromatography (HPLC) and as a probe for cellular imaging.[1] Its utility stems from the reactive piperazine moiety and the environmentally sensitive fluorescence of the nitrobenzofurazan (NBD) core.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 139332-66-4 | [2] |
| Molecular Formula | C₁₀H₁₁N₅O₃ | [2] |
| Molecular Weight | 249.23 g/mol | [2] |
| Property | Value | Source |
| Appearance | Red to brown powder | [1] |
| Melting Point | 208-212 °C | [1] |
| Solubility | Soluble in DMSO | [3] |
| pKa | Not experimentally determined in literature. Estimated based on piperazine derivatives to have two pKa values, one acidic and one basic. For comparison, the pKa of unsubstituted piperazine is approximately 5.35 and 9.73.[4] A structurally related NBD-based probe with a morpholine moiety, NBDlyso, has a pKa of 4.10.[5][6] | N/A |
| Spectral Property | Value | Conditions | Source |
| λex (Excitation Wavelength) | ~470 nm | In organic solvents | [3] |
| λem (Emission Wavelength) | ~540 nm | In organic solvents | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a moderate level initially.
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Solubility Determination (Visual Inspection)
Objective: To qualitatively determine the solubility of this compound in a specific solvent.
Materials:
-
This compound sample
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Small test tubes or vials
-
Vortex mixer
-
Light source for visual inspection
Procedure:
-
Sample Preparation: Weigh a small, known amount of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add a small, measured volume of the solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.
-
Observation:
-
Visually inspect the solution against a light and dark background.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If solid particles are still visible, the compound is considered sparingly soluble or insoluble.
-
If the solution is clear but colored, the compound is soluble. If it is cloudy or contains suspended particles, it is not fully dissolved.
-
-
Incremental Solvent Addition: If the compound is not fully dissolved, incrementally add more solvent, mixing thoroughly after each addition, until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., DMSO, ethanol)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a dilute working solution from the stock solution. The absorbance of this solution at the excitation maximum should be less than 0.1 to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 540 nm).
-
Scan a range of excitation wavelengths (e.g., 350-500 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths, starting at least 10 nm above the excitation wavelength (e.g., 480-700 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra and confirm the maxima.
Signaling Pathways and Experimental Workflows
Lysosomal Accumulation of this compound
This compound is a lipophilic weak base, a characteristic that allows it to be used as a fluorescent probe for imaging acidic organelles such as lysosomes. The neutral form of the molecule can freely diffuse across cellular membranes, including the lysosomal membrane. Once inside the acidic lumen of the lysosome (pH 4.5-5.0), the piperazine moiety becomes protonated. This protonation traps the molecule within the lysosome, leading to its accumulation and allowing for visualization through fluorescence microscopy.
Caption: Mechanism of this compound accumulation in lysosomes.
Derivatization of Isocyanates for HPLC Analysis
This compound serves as a derivatizing agent for the sensitive detection of isocyanates in environmental and biological samples. The secondary amine in the piperazine ring readily reacts with the highly electrophilic isocyanate group to form a stable, highly fluorescent urea derivative. This derivatization step is crucial as many isocyanates lack a strong chromophore for UV detection. The resulting NBD-urea derivative can be easily separated and quantified by reverse-phase HPLC with fluorescence detection.
References
- 1. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]
- 2. scbt.com [scbt.com]
- 3. NBD-PZ (CAS: 139332-66-4) | フナコシ [funakoshi.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Nitro-7-piperazinobenzofurazan (NBD-PZ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Nitro-7-piperazinobenzofurazan, also known as NBD-PZ. It covers the fundamental chemical properties, detailed synthesis protocols, and established experimental applications of this versatile fluorescent compound. The primary focus is on its role as a derivatizing agent for the sensitive detection of airborne isocyanates and its application in cellular imaging for the visualization of lysosomes. This document is intended to be a valuable resource for researchers in analytical chemistry, environmental science, and cell biology, offering structured data, detailed methodologies, and visual workflows to facilitate its practical application in a laboratory setting.
Core Compound Data
This compound is a heterocyclic compound widely recognized for its utility as a fluorescent labeling agent. Its core structure features a nitrobenzofurazan moiety, which is responsible for its fluorescent properties, coupled to a piperazine ring.
| Property | Value | Citation(s) |
| CAS Number | 139332-66-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₅O₃ | [1] |
| Molecular Weight | 249.23 g/mol | [1] |
| Appearance | Dark red to brown powder/crystal | [2] |
| Melting Point | 208-212 °C | [2] |
| Synonyms | NBD-PZ, 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 4-halo-7-nitrobenzofurazan precursor, most commonly 4-chloro-7-nitrobenzofurazan (NBD-Cl), with piperazine. The electron-withdrawing nitro group on the benzofurazan ring activates the chlorine atom for substitution by the amine.
Experimental Protocol: General Synthesis
This protocol provides a generalized procedure for the synthesis of this compound.
Materials:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Piperazine
-
Anhydrous acetonitrile or a similar aprotic solvent
-
A weak base (e.g., sodium bicarbonate or triethylamine)
-
Hydrochloric acid (1 M) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous acetonitrile.
-
Add a weak base, such as sodium bicarbonate (2-3 equivalents), to the solution.
-
In a separate flask, dissolve 4-chloro-7-nitrobenzofurazan (NBD-Cl) (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add the NBD-Cl solution dropwise to the stirring piperazine solution at room temperature.
-
Allow the reaction mixture to stir at room temperature, typically overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by acidifying with 1 M HCl and extracting the product into ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the final product.
Applications and Experimental Protocols
Determination of Airborne Isocyanates
A primary application of this compound is as a derivatizing agent for the detection and quantification of airborne mono- and diisocyanates. The piperazine moiety of NBD-PZ reacts with the isocyanate group to form a stable, highly fluorescent urea derivative. These derivatives can then be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
| Parameter | Value | Citation(s) |
| Excitation Wavelength (λex) | ~470 nm | [3] |
| Emission Wavelength (λem) | ~535 nm | [3] |
| Limit of Detection (LOD) | 5-9 nmol/L | [3] |
Sample Collection and Derivatization:
-
Air samples are collected by drawing air through an impinger containing a solution of NBD-PZ in a suitable solvent or through a filter impregnated with NBD-PZ.
-
The isocyanates in the air react with NBD-PZ to form the corresponding urea derivatives.
-
For filter-based sampling, the derivatives are desorbed from the filter using acetonitrile.
HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is used.
-
Stationary Phase: A phenyl-modified reversed-phase column is often employed for optimal separation of the various isocyanate derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: The fluorescence detector is set to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 535 nm.
-
Quantification: The concentration of each isocyanate is determined by comparing the peak area of its derivative to a calibration curve prepared from standards of known concentrations.
Visualization of Lysosomes in Living Cells
NBD-PZ can be used as a fluorescent probe for imaging lysosomes in living cells. While the precise mechanism of its accumulation in lysosomes is not fully elucidated, it is likely related to the acidic environment of these organelles.
This is a general protocol that can be adapted for use with NBD-PZ. Optimization of concentration and incubation time may be necessary for different cell types.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound (NBD-PZ) stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence or confocal microscope
Procedure:
-
Prepare a working solution of NBD-PZ in pre-warmed complete cell culture medium. The final concentration may need to be optimized, but a starting point could be in the low micromolar range.
-
Remove the existing culture medium from the cells and replace it with the NBD-PZ-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for a designated period (e.g., 15-60 minutes). This incubation time should be optimized to achieve sufficient lysosomal staining with minimal background fluorescence.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the stained lysosomes using a fluorescence or confocal microscope with appropriate filter sets for the NBD fluorophore (excitation ~470 nm, emission ~540 nm).
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. As a general guideline, it should be stored protected from light and moisture.
Conclusion
This compound is a valuable and versatile fluorescent probe with significant applications in both analytical chemistry and cell biology. Its utility in the sensitive detection of isocyanates makes it an important tool for environmental and occupational safety monitoring. Furthermore, its application as a lysosomal stain in living cells provides a means to study the dynamics of this important organelle. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize NBD-PZ in their own experimental work.
References
A Technical Guide to the Solubility of 4-Nitro-7-piperazinobenzofurazan in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-7-piperazinobenzofurazan (NBD-PZ) is a vital fluorescent labeling agent utilized extensively in cellular biology and pharmacology for the derivatization of various analytes. Its efficacy in these applications is intrinsically linked to its solubility characteristics in organic solvents, which are crucial for preparing stock solutions, performing reactions, and in chromatographic separations. This technical guide addresses the solubility of NBD-PZ, providing a detailed experimental protocol for its determination, a framework for data presentation, and a discussion of the underlying principles. Due to the current absence of comprehensive, publicly available quantitative solubility data for NBD-PZ, this document serves as a practical resource for researchers to generate reliable and consistent solubility profiles in their laboratories.
Introduction
This compound, a member of the nitrobenzoxadiazole (NBD) family, is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary and secondary amines. This property makes it an excellent derivatizing reagent for the sensitive detection and quantification of amino acids, peptides, and other amine-containing compounds by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Understanding the solubility of NBD-PZ in common organic solvents is a critical prerequisite for its effective use. Proper dissolution ensures accurate concentration of stock solutions, facilitates reaction kinetics during derivatization, and is essential for the preparation of mobile phases in chromatographic analyses. This guide provides a standardized methodology to determine the equilibrium solubility of NBD-PZ.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Qualitative statements suggest solubility in polar organic solvents, but precise measurements are not documented. Therefore, this guide provides a robust experimental protocol to enable researchers to determine these values empirically. The following table is provided as a template for the systematic recording of experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Quantification |
| e.g., Acetonitrile | 25 | HPLC-FLD | ||
| e.g., Methanol | 25 | HPLC-FLD | ||
| e.g., Ethanol | 25 | HPLC-FLD | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | HPLC-FLD | ||
| e.g., Dichloromethane | 25 | HPLC-FLD | ||
| e.g., Acetone | 25 | HPLC-FLD |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][2][3]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge capable of holding the selected vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a Fluorescence Detector (FLD) or a UV-Vis detector.
Procedure
-
Preparation of a Supersaturated Solution : Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solvent becomes saturated.[1]
-
Solvent Addition : Add a known volume of the desired organic solvent to the vial.
-
Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure the dissolution process is complete.[3]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.[2]
-
Sample Collection : Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is critical to remove any remaining solid microparticles.
-
Dilution : Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a pre-validated HPLC-FLD or HPLC-UV method to determine the concentration of this compound.
Analytical Method: HPLC with Fluorescence Detection
Given the fluorescent nature of NBD-PZ derivatives (and often the compound itself in certain solvents), HPLC with a fluorescence detector (FLD) is a highly sensitive and selective method for quantification.
-
Mobile Phase : A typical mobile phase for the analysis of NBD-derivatized compounds is a gradient of acetonitrile and water.
-
Column : A C18 reversed-phase column is commonly used.
-
Fluorescence Detection : The excitation and emission wavelengths for NBD-PZ should be optimized. In acetone, for instance, the excitation wavelength (λex) is 395 nm and the emission wavelength (λem) is 561 nm.
-
Calibration : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of fluorescence intensity versus concentration.
-
Concentration Determination : Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of 4-Nitro-7-piperazinobenzofurazan
This technical guide provides a comprehensive overview of the core spectral properties of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ), a fluorescent probe with applications in cellular imaging and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document details the photophysical parameters of NBD-PZ, outlines experimental protocols for its spectral characterization, and presents a visual workflow for these procedures.
Core Spectral Properties
This compound is a member of the nitrobenzoxadiazole (NBD) family of fluorophores. Its fluorescence characteristics are highly sensitive to the local environment, particularly the polarity of the solvent. This property arises from an intramolecular charge transfer (ICT) from the electron-donating piperazino group to the electron-withdrawing nitrobenzofurazan core. This sensitivity makes NBD-PZ a valuable tool for probing molecular environments.
Quantitative Spectral Data
The excitation and emission maxima of NBD-PZ and its closely related analogs are dependent on the solvent used for measurement. The data compiled from various sources are summarized in the table below for easy comparison.
| Compound | Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) |
| This compound (NBD-PZ) | - | 470 | 540 |
| This compound (NBD-PZ) | Acetone | 395 | 561 |
| NBD-amine adducts | Aqueous | 464 | 512 |
| NBD-F (amine derivative) | - | 470 | 530 |
| NBD (general) | - | 467 | 539 |
Note: The specific solvent for some listed values was not provided in the source material. The spectral properties of NBD derivatives are highly solvent-dependent.
Experimental Protocols
Measurement of Absorbance Spectrum
This protocol details the procedure for determining the absorption spectrum and the wavelength of maximum absorbance (λmax) of NBD-PZ using a UV-Vis spectrophotometer.
Equipment:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Solvent (e.g., DMSO, acetone, ethanol)
-
This compound (NBD-PZ)
Procedure:
-
Power on the spectrophotometer and allow the lamp to warm up for a minimum of 15-20 minutes to ensure a stable output.
-
Prepare a stock solution of NBD-PZ in the chosen solvent. NBD-PZ is soluble in DMSO[1][2].
-
From the stock solution, prepare a dilution with an absorbance value ideally between 0.1 and 1.0 at the expected λmax.
-
Fill a quartz cuvette with the pure solvent to serve as a blank reference.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range.
-
Replace the blank cuvette with the cuvette containing the NBD-PZ sample solution.
-
Scan a range of wavelengths, for instance, from 300 nm to 600 nm, to acquire the full absorbance spectrum.
-
The wavelength corresponding to the highest absorbance peak is the λmax.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol describes the steps to determine the fluorescence excitation and emission spectra of NBD-PZ using a spectrofluorometer.
Equipment:
-
Spectrofluorometer
-
Fluorescence quartz cuvette (1 cm path length)
-
Solvent used for absorbance measurements
-
NBD-PZ sample solution from the absorbance measurement protocol
Procedure for Emission Spectrum:
-
Fill a fluorescence cuvette with the NBD-PZ sample solution.
-
Place the cuvette into the sample holder of the spectrofluorometer.
-
Set the excitation wavelength (λex) to the λmax value determined from the absorbance spectrum.
-
Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength, to a point where the fluorescence intensity returns to the baseline.
-
The resulting plot of fluorescence intensity versus wavelength is the emission spectrum, and the peak of this spectrum is the wavelength of maximum emission (λem).
Procedure for Excitation Spectrum:
-
Set the emission wavelength to the λem value determined from the emission spectrum.
-
Scan a range of excitation wavelengths, starting from a lower wavelength and scanning up to a few nanometers below the emission wavelength.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond closely to the absorbance maximum (λmax).
Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the logical workflow for determining the key spectral properties of a fluorescent compound like this compound.
Caption: Workflow for determining absorbance and fluorescence spectra.
Application in Cellular Imaging: Lysosome Visualization
NBD-PZ is utilized for visualizing lysosomes in living cells.[1][2] The fluorescence of NBD-PZ is known to increase in low pH environments, a characteristic of lysosomes.[1] The general process for using NBD-PZ as a cellular stain is depicted below.
Caption: Workflow for lysosome visualization using NBD-PZ.
References
NBD-PZ Fluorescence: A Technical Guide to Quantum Yield and Lifetime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of 4-nitrobenzo-2-oxa-1,3-diazol-yl-piperazine (NBD-PZ), a versatile fluorescent probe. This document details its fluorescence quantum yield and lifetime, outlines the experimental protocols for their measurement, and visualizes a key reaction mechanism.
Core Photophysical Properties of NBD Derivatives
Table 1: Quantitative Spectral Data of 4-Amino-7-nitrobenzofurazan Derivatives in Ethanol
| Compound | Amine Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| 3a | Aniline | 483 | 545 | Very low | - |
| 3d | 4-amino-TEMPO | 471 | 531 | 0.0016 | 0.13 |
| 3e | α-picolyl | 468 | 526 | 0.0587 | 6.10 |
| 3f | tris(hydroxymethyl)aminomethane | 470 | 531 | 0.0393 | 0.96 |
| 3g | N-methylhydroxylamine | 478 | 538 | 0.0031 | - |
Data sourced from Bem et al., ARKIVOC 2007 (xiii) 87-104.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Equipment and Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence and absorbance cuvettes (1 cm path length)
-
NBD-PZ sample
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the NBD-PZ sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the NBD-PZ sample and the standard.
-
Calculate the quantum yield of the NBD-PZ sample using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where Φ is the quantum yield, "Gradient" is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is typically measured using the time-correlated single photon counting (TCSPC) technique.
Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Fast single-photon detector (e.g., photomultiplier tube or avalanche photodiode)
-
Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)
-
-
Fluorescence cuvette
Procedure:
-
Prepare a dilute solution of the NBD-PZ sample.
-
The sample is excited by a high-repetition-rate pulsed light source .
-
The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.
-
This process is repeated for a large number of excitation pulses, and the time differences are used to build a histogram of photon arrival times .
-
The resulting histogram represents the fluorescence decay curve .
-
This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).
Reaction of NBD-PZ with Hydrogen Sulfide
NBD-PZ is a well-established fluorescent probe for the detection of hydrogen sulfide (H₂S). The reaction mechanism involves the nucleophilic attack of H₂S on the electron-deficient aromatic ring of the NBD moiety, leading to the cleavage of the piperazine group and the formation of a highly fluorescent thiol-substituted NBD product. This "turn-on" fluorescence response allows for the sensitive detection of H₂S in biological systems.
Caption: Reaction mechanism of NBD-PZ with H₂S.
Unveiling the Luminescence of 4-Nitro-7-piperazinobenzofurazan: A Deep Dive into its Fluorescence Mechanism
For Immediate Release
A comprehensive technical guide detailing the intricate fluorescence mechanism of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the photophysical properties, experimental methodologies, and the core mechanism of action of this versatile fluorophore.
NBD-PZ, a member of the nitrobenzoxadiazole family, exhibits environmentally sensitive fluorescence, making it a valuable tool in biological imaging and sensing applications. Its ability to fluoresce is intrinsically linked to a phenomenon known as Intramolecular Charge Transfer (ICT), a fundamental process that governs its photophysical behavior.
The Core Mechanism: Intramolecular Charge Transfer (ICT)
The fluorescence of NBD-PZ is dictated by an Intramolecular Charge Transfer (ICT) process. In the ground state, the molecule exists in a stable, low-energy conformation. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excitation leads to a significant redistribution of electron density within the molecule.
The piperazine moiety at the 7-position acts as an electron-donating group, while the nitro group at the 4-position serves as a strong electron-withdrawing group. This "push-pull" electronic configuration is central to the ICT mechanism. Upon excitation, electron density shifts from the electron-rich piperazine ring to the electron-deficient nitrobenzofurazan core. This excited state, often referred to as the ICT state, is more polar than the ground state. The relaxation of this ICT state back to the ground state is accompanied by the emission of a photon, resulting in the characteristic fluorescence of NBD-PZ. The energy, and therefore the color, of the emitted light is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.
Photophysical Properties of a Representative NBD Derivative
The photophysical properties of NBD derivatives are highly dependent on the solvent environment. The following table summarizes the key photophysical parameters for a representative NBD derivative, NBD-Bu, in a range of solvents with varying polarities.[1] This data illustrates the pronounced solvatochromism of this class of compounds.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Lifetime (τ, ns) |
| n-Hexane | 1.88 | 465 | 530 | 2890 | 8.5 |
| Toluene | 2.38 | 470 | 545 | 3150 | 7.9 |
| Dichloromethane | 8.93 | 475 | 560 | 3480 | 6.2 |
| Acetone | 20.7 | 472 | 575 | 4120 | 4.8 |
| Acetonitrile | 37.5 | 470 | 585 | 4530 | 3.5 |
| Methanol | 32.7 | 475 | 600 | 4890 | 2.1 |
| Water | 80.1 | 480 | 620 | 5210 | 1.5 |
Note: Data for NBD-Bu, a structurally similar derivative, is presented to illustrate the general photophysical behavior of this class of NBD probes.[1]
Experimental Protocols
Synthesis and Purification of this compound (NBD-PZ)
Materials:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Piperazine
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-chloro-7-nitrobenzofurazan (1.0 eq) in dichloromethane.
-
Add piperazine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Solvatochromism Study
Objective: To investigate the effect of solvent polarity on the absorption and fluorescence spectra of NBD-PZ.
Materials:
-
NBD-PZ
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of NBD-PZ in a suitable solvent (e.g., dichloromethane).
-
Sample Preparation: Prepare a series of dilute solutions of NBD-PZ in each of the selected solvents. The concentration should be kept low to avoid aggregation and inner filter effects (typically in the micromolar range).
-
Absorption Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the λabs determined for each solvent. Determine the wavelength of maximum emission (λem).
-
Data Analysis: Calculate the Stokes shift for each solvent. The Stokes shift is the difference in energy between the absorption and emission maxima and is a measure of the energy lost during the excited-state lifetime. Plot the Stokes shift as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.
Conclusion
The fluorescence of this compound is a powerful tool for probing molecular environments. Its mechanism, rooted in intramolecular charge transfer, gives rise to its characteristic solvatochromism and environmental sensitivity. Understanding these fundamental principles is crucial for the effective design and application of NBD-PZ and its derivatives in diverse fields of scientific research and development. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this remarkable fluorophore.
References
An In-depth Technical Guide to the Spectroscopic Properties of NBD Derivatives in Different Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The NBD Fluorophore
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore that has become an indispensable tool in biochemistry, cell biology, and drug development.[1][2] Its popularity stems from several desirable characteristics: a small molecular size which minimizes perturbation of labeled molecules, reactivity towards amines and thiols for straightforward conjugation, and most importantly, fluorescence properties that are exquisitely sensitive to the polarity of its local microenvironment.[1][2]
This phenomenon, known as solvatochromism , is the cornerstone of its utility. NBD derivatives typically exhibit very weak fluorescence in polar, aqueous environments but become brightly fluorescent in nonpolar, hydrophobic media, such as lipid membranes or protein binding pockets.[1][3] This "turn-on" characteristic makes NBD an ideal probe for studying molecular interactions, membrane dynamics, and protein conformational changes.[4] The underlying principle involves a significant increase in the dipole moment of the NBD moiety upon photoexcitation, making its excited state highly susceptible to stabilization by polar solvent molecules.[1] This guide provides a detailed overview of the spectroscopic properties of NBD derivatives, experimental protocols for their characterization, and the fundamental mechanisms governing their solvent-dependent fluorescence.
Core Spectroscopic Properties
The photophysical behavior of NBD derivatives is dictated by the polarity and hydrogen-bonding capability of the surrounding solvent. This relationship can be systematically characterized by measuring key spectroscopic parameters.
Absorption and Emission
NBD derivatives typically display a primary absorption band in the blue-green region of the visible spectrum (around 460-480 nm), which is attributed to an intramolecular charge transfer (ICT) transition.[2][5] As solvent polarity increases, both the absorption and emission spectra tend to shift to longer wavelengths (a bathochromic or red-shift).[3] The effect is far more pronounced for the emission spectrum due to the larger dipole moment of the excited state.[1] This differential shifting leads to a significant increase in the Stokes shift with increasing solvent polarity.
Fluorescence Quantum Yield (ΦF) and Lifetime (τ)
The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a direct measure of the fluorophore's emission efficiency.[6] For NBD derivatives, the quantum yield is dramatically influenced by the solvent. It is typically very low in polar, protic solvents like water and methanol, where non-radiative decay pathways (e.g., through hydrogen bonding) dominate, effectively quenching the fluorescence.[2] Conversely, in nonpolar, aprotic solvents or when sequestered in a hydrophobic environment, the quantum yield increases significantly.[1][7]
Similarly, the fluorescence lifetime—the average time the molecule spends in the excited state—is also solvent-dependent. It is generally found to be longer in non-polar solvents compared to polar ones, which is attributed to higher non-radiative decay rates in polar media.[3]
Data Presentation: Spectroscopic Properties in Various Solvents
The following tables summarize the key photophysical properties for representative NBD derivatives across a range of solvents with varying polarities.
Table 1: Spectroscopic Properties of NBD-Serotonin Analog I (Data compiled from Mukherjee et al., 2015)[8]
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| Tetrahydrofuran | 7.58 | 465 | 530 | 2780 |
| Acetone | 20.7 | 467 | 534 | 2820 |
| Isopropanol | 19.9 | 467 | 535 | 2858 |
| Ethanol | 24.6 | 467 | 537 | 2931 |
| Methanol | 32.7 | 466 | 541 | 3137 |
| Dimethyl Sulfoxide | 46.7 | 478 | 550 | 2894 |
Table 2: Spectroscopic Properties of NBD-Labeled Opioid (ASM-5-10) (Data compiled from Schmidhammer et al., 1998)[9]
| Solvent | λem (nm) | Relative Quantum Yield |
| Heptane | 524 | 0.03 |
| Ethyl Acetate | 532 | 1.00 |
| Ethanol | 540 | 0.81 |
| Water | 553 | 0.05 |
Table 3: Spectroscopic Properties of NBD-Benzylamine Derivatives in Acetonitrile (Data compiled from Uchiyama et al., 2003)[10]
| Derivative Substituent (R) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| H | 470 | 541 | 0.16 |
| 4-OMe | 473 | 540 | 0.18 |
| 4-Me | 472 | 540 | 0.17 |
| 4-F | 469 | 540 | 0.16 |
| 4-Cl | 470 | 541 | 0.13 |
| 4-CF3 | 467 | 544 | 0.07 |
| 4-NO2 | 469 | 546 | 0.00 |
Experimental Protocols
Accurate characterization of NBD derivatives requires standardized spectroscopic methods.
UV-Visible Absorption Spectroscopy
This protocol determines the wavelength of maximum absorbance (λabs) and the molar absorption coefficient (ε).
-
Sample Preparation: Prepare a stock solution of the NBD derivative in a high-purity solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1-10 mM). Prepare a working solution by diluting the stock solution in the solvent of interest to a final concentration that yields an absorbance between 0.1 and 1.0 at the peak maximum.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank. Record a baseline spectrum.
-
Replace the blank with a cuvette containing the sample solution.
-
Scan a wavelength range appropriate for NBD derivatives, typically from 300 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).
-
Steady-State Fluorescence Spectroscopy
This protocol determines the wavelength of maximum emission (λem).
-
Sample Preparation: Prepare a dilute solution of the NBD derivative in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize inner-filter effects.[11]
-
Instrumentation: Use a calibrated spectrofluorometer equipped with an excitation and an emission monochromator.[12]
-
Measurement:
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Scan the emission monochromator over a range that covers the expected fluorescence of the NBD derivative (e.g., from 480 nm to 700 nm).
-
Record the fluorescence emission spectrum and identify the wavelength of maximum intensity (λem).
-
Remember to measure and subtract the spectrum of a solvent blank.
-
Relative Fluorescence Quantum Yield (ΦF) Determination
This is the most common method for determining quantum yield and relies on a well-characterized fluorescent standard.[11]
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield (ΦST) that absorbs at the excitation wavelength to be used for the test sample. For NBD derivatives excited around 470 nm, Quinine Sulfate in 0.5 M H2SO4 (ΦST ≈ 0.54) or Fluorescein in 0.1 M NaOH (ΦST ≈ 0.95) are common choices, though the latter requires careful handling.
-
Sample Preparation: Prepare a series of five or more dilute solutions of both the standard and the unknown sample in the desired solvent. The absorbance values for all solutions should be kept in the linear range, typically between 0.01 and 0.1 at the excitation wavelength.[13]
-
Data Acquisition:
-
For each solution, measure the absorbance at the chosen excitation wavelength (λex).
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution under identical instrument conditions (e.g., excitation/emission slit widths, detector voltage), exciting at λex.
-
Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity (I).
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Determine the gradient (slope) of each line (GradX for the sample, GradST for the standard).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[11] ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where η is the refractive index of the solvent used for the sample (X) and standard (ST). If the same solvent is used for both, the refractive index term cancels out.
-
Time-Resolved Fluorescence Spectroscopy
This protocol measures the fluorescence lifetime (τ) of the excited state.
-
Instrumentation: The most common technique is Time-Correlated Single Photon Counting (TCSPC).[14] This requires a pulsed light source (e.g., a laser diode or LED) with a high repetition rate and a fast, sensitive single-photon detector.
-
Measurement:
-
The sample is excited by a short pulse of light.
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted fluorescence photon.
-
This process is repeated millions of times, and a histogram of photon arrival times is built up.
-
This histogram represents the fluorescence decay curve.
-
-
Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For NBD derivatives in complex environments, multi-exponential decays are common, indicating the probe exists in multiple local environments.[14][15]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the standard workflow for the complete spectroscopic characterization of an NBD derivative.
Caption: Workflow for Spectroscopic Characterization of NBD Probes.
Mechanism of Environmental Sensing
This diagram illustrates the principle of how an NBD-based probe functions as a "turn-on" sensor when moving from a polar to a nonpolar environment.
Caption: Principle of NBD-based Environmental "Turn-On" Fluorescence.
Solvatochromism Logical Relationships
This diagram shows the cause-and-effect relationships between solvent polarity and the key spectroscopic properties of NBD derivatives.
Caption: Effects of Solvent Polarity on NBD Spectroscopic Properties.
References
- 1. mdpi.com [mdpi.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods toward simplification of time resolved fluorescence anisotropy in proteins labeled with NBD (4-chloro-7-nitrobenzofurazan) adducts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Intramolecular Charge Transfer in Nitrobenzofurazan Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrobenzofurazan (NBD) and its derivatives represent a versatile class of fluorophores with broad applications in chemistry, biology, and medicine. Their utility stems from a core photophysical process known as intramolecular charge transfer (ICT). This phenomenon, occurring between an electron-donating moiety and the electron-withdrawing nitrobenzofurazan core, gives rise to their characteristic environmental sensitivity, making them powerful tools for probing molecular interactions, polarity, and the presence of specific analytes. This technical guide provides a comprehensive overview of the ICT mechanism in NBD compounds, their synthesis, photophysical properties, and the experimental protocols required for their characterization. The information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
The Principle of Intramolecular Charge Transfer (ICT) in Nitrobenzofurazan Derivatives
The fluorescence of 4-amino-7-nitrobenzofurazan and its derivatives originates from an intramolecular charge transfer (ICT) process.[1] In these molecules, the amino group acts as an electron donor and the nitrobenzofurazan core functions as an electron acceptor.[2] Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the electron-accepting nitrobenzofurazan moiety.[3][4]
This charge separation in the excited state results in a large excited-state dipole moment, making the fluorescence properties of these compounds highly sensitive to the polarity of their local environment.[1] In polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This solvatochromic behavior is a hallmark of ICT-based fluorophores and is fundamental to their application as environmental probes.
References
NBD-PZ: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-nitrobenzo-2-oxa-1,3-diazole-piperazine (NBD-PZ). Understanding the stability profile of NBD-PZ is critical for its effective use as a fluorescent labeling reagent in various research and development applications, including the visualization of lysosomes and the derivatization of isocyanates and carboxylic acids.[1][2]
Chemical and Physical Properties
NBD-PZ is a red to brown powder with a molecular weight of 249.23 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO).[3] The compound's fluorescence is environmentally sensitive, with increased quantum yield in acidic environments such as lysosomes.[2]
Table 1: Physicochemical Properties of NBD-PZ
| Property | Value | Reference(s) |
| Chemical Name | 4-nitro-7-piperazino-2,1,3-benzoxadiazole | [4] |
| Synonyms | NBD-PZ, 4-Nitro-7-piperazinobenzofurazan | [1] |
| CAS Number | 139332-66-4 | [1] |
| Molecular Formula | C₁₀H₁₁N₅O₃ | [1] |
| Molecular Weight | 249.23 g/mol | [1] |
| Appearance | Red to brown powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Excitation Max (λex) | ~470 nm | [2] |
| Emission Max (λem) | ~540 nm | [2] |
Recommended Storage and Handling
For optimal stability, NBD-PZ should be stored under controlled conditions to prevent degradation.
Table 2: Recommended Storage Conditions for NBD-PZ
| Condition | Recommendation | Details | Reference(s) |
| Long-Term Storage | -20°C | Stable for at least 2 years. | [1][3] |
| Short-Term Storage | +4°C | For immediate use. | [1] |
| Light Exposure | Protect from light | The NBD moiety is susceptible to photodegradation. | [1][3] |
| Moisture | Protect from moisture | The piperazine moiety is hygroscopic and can be susceptible to hydrolysis. | [1][3] |
Handling Advice: When not in use, NBD-PZ should be stored in a tightly sealed container in a desiccator at the recommended temperature. Solutions of NBD-PZ, typically in DMSO, should be prepared fresh for optimal performance. For extended storage of solutions, aliquoting and storing at -20°C or -80°C may be considered, though stability in solution will be reduced compared to the solid form.
Potential Degradation Pathways
The chemical structure of NBD-PZ contains moieties that are susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing stability studies and interpreting results. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
Figure 1: Potential degradation pathways for NBD-PZ.
Stability-Indicating Data (Illustrative)
Table 3: Illustrative Forced Degradation Data for NBD-PZ
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~15% | Hydroxylated NBD, Piperazine-related impurities |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | ~20% | Hydroxylated NBD, Piperazine ring-opened products |
| Oxidation | 3% H₂O₂ | 12 hours | ~18% | N-oxides, Piperazine oxidation products |
| Thermal Degradation | 80°C (Solid) | 48 hours | < 5% | Minor unspecified products |
| Photodegradation | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | ~25% | Photodegradants (e.g., reduced nitro group) |
Experimental Protocols for Stability Assessment
A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying NBD-PZ and separating it from any potential degradation products.
Stability-Indicating HPLC Method (General Protocol)
A reverse-phase HPLC method with UV-Vis or fluorescence detection is suitable for the analysis of NBD-PZ.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content to ensure elution of both polar degradants and the more hydrophobic parent compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis at ~470 nm or Fluorescence (Excitation: ~470 nm, Emission: ~540 nm)
-
Injection Volume: 10 µL
Forced Degradation Protocols
The following are general protocols for conducting forced degradation studies on NBD-PZ. A stock solution of NBD-PZ in a suitable solvent (e.g., DMSO or acetonitrile) should be used.
5.2.1. Hydrolytic Degradation
-
Acid Hydrolysis: To an aliquot of NBD-PZ stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of NBD-PZ stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 8 hours). Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.
5.2.2. Oxidative Degradation
-
To an aliquot of NBD-PZ stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a specified period (e.g., 12 hours), protected from light.
-
Quench the reaction if necessary and analyze by HPLC.
5.2.3. Photolytic Degradation
-
Expose a thin layer of solid NBD-PZ and a solution of NBD-PZ to a light source compliant with ICH Q1B guidelines.[6][7] This typically involves exposure to a combination of cool white fluorescent and near-UV lamps.
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC.
Figure 2: Workflow for forced degradation studies of NBD-PZ.
Application-Relevant Signaling Pathway
While NBD-PZ itself is primarily a labeling agent, molecules containing an "NBD" component can be designed to interact with and modulate biological signaling pathways. A prominent example involves peptides containing the NEMO-Binding Domain (NBD), which can inhibit the NF-κB signaling pathway. It is important to note that in this context, "NBD" refers to a protein-protein interaction domain, not the nitrobenzoxadiazole fluorophore. However, this pathway illustrates how a modular chemical entity can influence a critical cellular process.
The NF-κB signaling pathway is central to the inflammatory response. Upon stimulation by pro-inflammatory cytokines like TNFα, the IKK complex (containing IKKα, IKKβ, and NEMO) is activated. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (p50/p65), which translocates to the nucleus and activates the transcription of pro-inflammatory genes. A cell-permeable peptide containing the NEMO-Binding Domain (NBD peptide) can disrupt the interaction between NEMO and the IKK kinases, thereby inhibiting the activation of the IKK complex and blocking the downstream inflammatory cascade.[1]
Figure 3: Inhibition of the NF-κB signaling pathway by an NBD peptide.
Conclusion
NBD-PZ is a stable compound when stored under the recommended conditions of -20°C, protected from light and moisture. Its stability can be compromised by exposure to harsh acidic or basic conditions, oxidizing agents, and light. For applications requiring quantitative analysis, a validated stability-indicating HPLC method is crucial to ensure the accuracy of the results by separating the intact NBD-PZ from any potential degradants. The experimental protocols and information provided in this guide serve as a comprehensive resource for researchers and drug development professionals to ensure the proper handling, storage, and stability assessment of NBD-PZ.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitro-7-piperazino-2,1,3-benzoxadiazole as a reagent for monitoring of airborne isocyanates by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lysosome Staining Using 4-Nitro-7-piperazinobenzofurazan
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-7-piperazinobenzofurazan, also known as NBD-PZ, is a fluorescent probe utilized for the visualization and tracking of lysosomes in live cells. This compound belongs to the nitrobenzoxadiazole (NBD) family of fluorophores, which are characterized by their sensitivity to the local environment. The presence of the piperazine moiety, a weak base, confers lysosomotropic properties to the molecule. This allows for its accumulation within the acidic environment of lysosomes through an ion-trapping mechanism. Upon accumulation, the probe exhibits enhanced fluorescence, enabling the selective staining and imaging of these organelles. These application notes provide a detailed protocol for the use of this compound in lysosome staining for live-cell imaging applications.
Mechanism of Action
The selective accumulation of this compound within lysosomes is a passive process driven by the pH gradient between the neutral cytoplasm (pH ~7.2) and the acidic lumen of the lysosome (pH ~4.5-5.0).[1][2] The piperazine group of the molecule has a pKa value that allows it to be protonated in acidic environments. In its unprotonated, neutral form, the probe can freely cross cellular membranes, including the plasma membrane and the lysosomal membrane. Once inside the acidic lysosome, the piperazine moiety becomes protonated, rendering the molecule charged and membrane-impermeable.[2][3][4] This process, known as ion trapping, leads to a high concentration of the fluorescent probe within the lysosomes.[2][3][4]
The fluorescence of many NBD derivatives is sensitive to the polarity of their environment.[5] The accumulation and potential interaction with the lysosomal membrane and its components can lead to a significant increase in the fluorescence quantum yield of this compound, allowing for a high signal-to-noise ratio in imaging experiments.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₅O₃ | [6] |
| Molecular Weight | 249.23 g/mol | [6] |
| Alternate Name | 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | [6] |
| Excitation Wavelength (λex) | ~465 - 488 nm | [5][7][8] |
| Emission Wavelength (λem) | ~530 - 540 nm | [5][7] |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [8] |
Table 2: Recommended Staining Conditions (Optimization may be required)
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent or suspension mammalian cells | Protocol may need adjustment for different cell lines. |
| Seeding Density | 50-70% confluency for adherent cells | Optimal density prevents artifacts from overgrowth or sparse plating. |
| Staining Concentration | 1 - 10 µM | Start with 5 µM and optimize for your cell type and experimental conditions. |
| Incubation Time | 15 - 60 minutes | Longer incubation may lead to non-specific staining or cytotoxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Imaging Buffer | Phenol red-free medium or HBSS | To reduce background fluorescence. |
Experimental Protocols
I. Reagent Preparation
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in pre-warmed, phenol red-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration (e.g., 5 µM).
-
It is crucial to prepare the working solution fresh for each experiment.
-
II. Live-Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
-
Cell Seeding:
-
The day before staining, seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses, or 96-well imaging plates) at a density that will result in 50-70% confluency at the time of imaging.
-
-
Staining:
-
Aspirate the cell culture medium from the imaging vessel.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.
-
Add the freshly prepared working solution of this compound to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line.
-
-
Washing:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with imaging using a fluorescence microscope (e.g., confocal, epifluorescence) equipped with appropriate filters for the NBD fluorophore.
-
Set the excitation wavelength to approximately 488 nm and the emission detection to a range of 510-550 nm.
-
Acquire images using settings that minimize phototoxicity and photobleaching.
-
Mandatory Visualization
Caption: Mechanism of lysosomal accumulation of this compound.
Caption: Experimental workflow for live-cell lysosome staining.
References
- 1. Labeling lysosomes in live cells with fluorescent dyes for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of amine accumulation in, and egress from, lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 8. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
Live-Cell Imaging of Lysosomes with NBD-PZ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling. Visualizing lysosomal dynamics in living cells is crucial for understanding various physiological and pathological processes, including autophagy, endocytosis, and neurodegenerative diseases. NBD-PZ (4-Nitro-7-piperazino-2,1,3-benzoxadiazole) is a fluorescent probe that serves as a cost-effective and efficient tool for labeling and imaging lysosomes in live cells.[1][2] Its fluorescence is pH-dependent, intensifying in the acidic environment of the lysosomal lumen, making it a specific marker for these organelles.[2] This document provides detailed application notes and protocols for the use of NBD-PZ in live-cell imaging of lysosomes.
Principle of Action
NBD-PZ is a cell-permeable weak base that selectively accumulates in acidic organelles. The mechanism of NBD-PZ as a lysosomal probe is based on the "ion trap" model. In the neutral pH of the cytoplasm, the piperazino group of NBD-PZ is partially protonated. Upon crossing the lysosomal membrane, the probe encounters the highly acidic lumen (pH ~4.5-5.0).[3] This acidic environment leads to the protonation of the piperazino moiety, trapping the now charged and more hydrophilic NBD-PZ inside the lysosome. This accumulation, coupled with an increase in fluorescence intensity at low pH, results in bright and specific labeling of lysosomes.[2] The labeling is dependent on the activity of the vacuolar H+-ATPase (V-ATPase), which maintains the acidic pH of the lysosome; inhibition of this pump with agents like bafilomycin A1 prevents lysosomal accumulation of NBD-PZ.[2]
Caption: Mechanism of NBD-PZ accumulation and fluorescence in lysosomes.
Quantitative Data
The following tables summarize the key properties and a comparison of NBD-PZ with other lysosomal probes.
Table 1: Properties of NBD-PZ
| Property | Value | Reference |
| Full Chemical Name | 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | |
| Synonyms | 4-Nitro-7-piperazino benzofurazan | [1] |
| Molecular Formula | C10H11N5O3 | N/A |
| Molecular Weight | 249.23 g/mol | N/A |
| Excitation Wavelength | ~470 nm | |
| Emission Wavelength | ~541 nm | |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
| Stability | At least 2 years at -20°C | [1] |
Table 2: Comparison with Other Lysosomal Probes
| Feature | NBD-PZ | LysoTracker Probes | Acridine Orange |
| Principle | pH-dependent accumulation and fluorescence enhancement. | Weak bases that accumulate in acidic organelles. | Weak base, fluoresces green in cytoplasm and red in acidic compartments. |
| Cost | Significantly lower cost.[2] | Higher cost. | Low cost. |
| Specificity | High specificity for lysosomes.[2] | High specificity for acidic organelles. | Can also stain DNA and RNA, leading to background fluorescence.[3] |
| Photostability | Good photostability reported for NBD derivatives.[4][5] | Generally good photostability. | Prone to photobleaching. |
| Cytotoxicity | Low cytotoxicity at working concentrations.[2] | Low cytotoxicity at working concentrations. | Can be cytotoxic at higher concentrations. |
Experimental Protocols
A. Preparation of NBD-PZ Stock Solution
-
Materials:
-
NBD-PZ powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the NBD-PZ powder to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of NBD-PZ in anhydrous DMSO. For example, dissolve 2.49 mg of NBD-PZ in 10 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
B. Live-Cell Staining and Imaging of Lysosomes
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
NBD-PZ stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters (e.g., GFP or FITC filter set)
-
-
Procedure:
-
Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Prepare the NBD-PZ staining solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1 µM.[2] Note: The optimal concentration may vary between cell lines and should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the NBD-PZ staining solution to the cells.
-
Incubate the cells for 3-5 minutes at 37°C in a CO2 incubator.[2]
-
(Optional) For co-localization studies, other fluorescent probes can be added simultaneously or sequentially. For instance, to co-stain with LysoTracker Red DND-99, cells can be pre-incubated with 100 nM LysoTracker Red for 30 minutes before adding the NBD-PZ staining solution for the final 3 minutes of incubation.[2]
-
After incubation, gently remove the staining solution and wash the cells twice with pre-warmed PBS or HBSS.
-
Add fresh pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope.
-
References
- 1. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Labeling lysosomes in live cells with fluorescent dyes for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 4-Nitro-7-piperazinobenzofurazan for Thiol Detection in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are vital molecules that play a crucial role in maintaining cellular redox homeostasis, detoxification processes, and signal transduction.[1] Aberrant levels of these thiols are implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Consequently, the accurate and sensitive detection of cellular thiols is of significant interest in biomedical research and drug development. 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) is a fluorogenic probe designed for the detection and quantification of these important biomolecules in living cells.
NBD-PZ belongs to the nitrobenzofurazan family of compounds, which are known for their reactivity towards nucleophiles. The core principle of thiol detection using NBD-PZ is based on a nucleophilic aromatic substitution reaction. In its free form, NBD-PZ is weakly fluorescent. However, upon reaction with the sulfhydryl group of a thiol, it forms a highly fluorescent adduct, resulting in a "turn-on" fluorescence signal that can be readily measured using fluorescence microscopy or flow cytometry.[1][2] This property makes NBD-PZ a valuable tool for real-time monitoring of thiol dynamics in cultured cells.
Principle of Detection
The detection of thiols by this compound is a two-step process for aminothiols like cysteine and homocysteine, and a single-step process for thiols like glutathione that lack a primary or secondary amine group near the thiol.
-
Nucleophilic Attack: The deprotonated thiol group (thiolate, RS⁻) acts as a nucleophile and attacks the electron-deficient aromatic ring of the NBD-PZ molecule. This results in the substitution of the piperazine group and the formation of a fluorescent NBD-thioether adduct.[1][3]
-
Intramolecular Rearrangement (for Cys and Hcy): In the case of cysteine and homocysteine, the initially formed S-adduct can undergo a subsequent intramolecular O,S- to N-acyl migration. The amino group of the cysteine or homocysteine residue attacks the NBD moiety, leading to the formation of a more stable N-substituted NBD-amine adduct.[3] This rearrangement often results in a product with distinct photophysical properties compared to the S-adduct formed with glutathione.[3]
This differential reactivity provides the potential to distinguish between different classes of thiols within the cell.
Data Presentation
| Property | Value | Reference |
| Probe Name | This compound | N/A |
| Abbreviation | NBD-PZ | N/A |
| Excitation Wavelength (Thiol Adduct) | ~430 - 488 nm | [4] (inferred from related compounds) |
| Emission Wavelength (Thiol Adduct) | ~520 - 550 nm | [4] (inferred from related compounds) |
| Quantum Yield (GSH Adduct) | 0.65 (for a related probe) | [5] |
| Quantum Yield (Cys Adduct) | 0.91 (for a related probe) | [5] |
| Quantum Yield (Hcy Adduct) | 0.47 (for a related probe) | [5] |
| Detection Limit | 10⁻⁷ - 10⁻⁸ M (for a related probe) | [5] |
Note: Specific quantitative data for this compound is limited in the literature. The provided values are based on data for the parent compound 4-chloro-7-nitrobenzofurazan (NBD-Cl) and other similar benzofurazan-based thiol probes and should be used as a guideline for experimental design.
Experimental Protocols
Preparation of NBD-PZ Stock Solution
-
Reagent: this compound (NBD-PZ)
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of NBD-PZ in DMSO. For example, dissolve 2.49 mg of NBD-PZ (MW: 249.23 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Staining Protocol for Adherent Cells
-
Materials:
-
Adherent cells cultured in a suitable multi-well plate or on coverslips.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Serum-free cell culture medium (e.g., HBSS).
-
NBD-PZ stock solution (10 mM).
-
-
Procedure:
-
Culture adherent cells to 70-80% confluency.
-
Gently wash the cells twice with warm PBS.
-
Prepare the NBD-PZ working solution by diluting the 10 mM stock solution in serum-free medium to the desired final concentration (typically in the range of 10-100 µM). Note: The optimal concentration should be determined empirically for each cell type.
-
Remove the PBS and add the NBD-PZ working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Proceed immediately with fluorescence imaging or analysis.
-
Staining Protocol for Suspension Cells
-
Materials:
-
Suspension cells in culture.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Serum-free cell culture medium (e.g., HBSS).
-
NBD-PZ stock solution (10 mM).
-
Flow cytometry tubes.
-
-
Procedure:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with warm PBS and resuspend in serum-free medium to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the NBD-PZ stock solution to the cell suspension to achieve the desired final concentration (e.g., 10-100 µM).
-
Incubate the cells for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.
-
After incubation, add 2 mL of ice-cold PBS to stop the reaction.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with cold PBS.
-
Resuspend the cells in a suitable buffer for analysis (e.g., PBS for fluorescence microscopy or flow cytometry buffer).
-
Proceed with analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of thiol detection by this compound.
Caption: Experimental workflow for thiol detection in cultured cells using NBD-PZ.
Considerations and Troubleshooting
-
Selectivity: Benzofurazan-based probes can potentially react with other nucleophiles, such as amines, although the reaction with thiols is generally faster. It is important to consider potential off-target reactions in the experimental design.[6]
-
Photostability: While NBD-thiol adducts are fluorescent, they may be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure to the samples and use appropriate anti-fade reagents if necessary.
-
Cytotoxicity: It is recommended to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration range of NBD-PZ for the specific cell line being used.
-
Controls: Include appropriate controls in your experiments, such as unstained cells (to assess autofluorescence) and cells pre-treated with a thiol-quenching agent like N-ethylmaleimide (NEM) to confirm that the observed fluorescence is specific to thiols.
-
Optimization: The provided protocols are general guidelines. Optimal conditions, including probe concentration, incubation time, and temperature, should be determined empirically for each cell type and experimental setup.
Conclusion
This compound is a promising fluorogenic probe for the detection of thiols in cultured cells. Its "turn-on" fluorescence upon reaction with thiols allows for sensitive and real-time analysis of cellular thiol status. By following the provided protocols and considering the potential for optimization and control experiments, researchers can effectively utilize NBD-PZ to investigate the role of thiols in various biological processes and disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Cellular Glutathione Levels Using NBD-PZ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a tripeptide thiol that serves as a primary antioxidant in cells, playing a critical role in maintaining redox homeostasis, detoxification of xenobiotics, and regulating cellular processes such as proliferation and apoptosis. Aberrant glutathione levels are implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disease. Consequently, the accurate quantification of cellular GSH is of paramount importance in biomedical research and drug development.
This document provides detailed application notes and protocols for the quantification of cellular glutathione using the fluorescent probe NBD-PZ (4-(7-nitrobenzofurazan-4-yl)piperazine). NBD-PZ is a fluorogenic reagent that exhibits enhanced fluorescence upon reaction with thiols, making it a valuable tool for the sensitive detection of GSH in biological samples.
Principle of Detection
The quantification of glutathione using NBD-PZ is based on a nucleophilic aromatic substitution reaction. The thiol group of glutathione attacks the electron-deficient nitrobenzofurazan (NBD) core of the non-fluorescent NBD-PZ molecule, leading to the displacement of the piperazine moiety. This reaction forms a highly fluorescent NBD-SG adduct, and the resulting fluorescence intensity is directly proportional to the concentration of glutathione in the sample. This method allows for the sensitive and specific quantification of GSH in cell lysates and can be adapted for cellular imaging.
Application Notes
-
Probe Specificity: While NBD-PZ is highly reactive towards glutathione, it can also react with other cellular thiols, such as cysteine and homocysteine. It is crucial to consider the relative abundance of these thiols in the experimental system. In most cell types, glutathione is the most abundant non-protein thiol, with concentrations in the millimolar range, significantly higher than other thiols[1].
-
Instrumentation: This protocol is suitable for use with fluorescence microplate readers and fluorescence microscopes equipped with appropriate filter sets for the excitation and emission wavelengths of the NBD-SG adduct.
-
Controls: It is essential to include appropriate controls in each experiment. A negative control (cells without NBD-PZ) should be used to determine the background autofluorescence. A positive control of known GSH concentration should be used to generate a standard curve for absolute quantification. Additionally, treating cells with a GSH depleting agent, such as L-buthionine-SR-sulfoximine (BSO), can be used to validate the specificity of the assay.
-
Data Interpretation: The fluorescence intensity measurements provide a relative quantification of cellular GSH levels. For absolute quantification, a standard curve must be generated using known concentrations of GSH. The final data should be normalized to a measure of cell number or protein concentration to account for variations in cell density.
Quantitative Data Summary
Due to the limited availability of published data specifically using NBD-PZ for cellular glutathione quantification, the following table presents representative intracellular glutathione concentrations in various cell lines measured by other fluorescent probe-based methods for illustrative purposes. Researchers should generate their own calibration curves and validate the assay for their specific cell lines and experimental conditions.
| Cell Line | Method | Intracellular Glutathione Concentration (mM) | Reference |
| HeLa | RealThiol (RT) probe | 5.0 ± 0.5 | --INVALID-LINK-- |
| PANC-1 | ThiolQuant Green (TQ Green) | 3.6 ± 0.4 | --INVALID-LINK-- |
| 3T3-L1 | ThiolQuant Green (TQ Green) | 2.5 ± 0.3 | --INVALID-LINK-- |
| HepG2 | ThiolQuant Green (TQ Green) | 4.2 ± 0.5 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quantification of Cellular Glutathione using a Fluorescence Microplate Reader
This protocol describes the measurement of total intracellular glutathione from a cell lysate.
Materials:
-
NBD-PZ stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)
-
Glutathione (GSH) standard solution (10 mM in PBS, freshly prepared)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~470 nm, Emission: ~530 nm)
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at a desired density and culture overnight.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
-
Preparation of Glutathione Standard Curve:
-
Prepare a series of GSH standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 10 mM GSH stock solution in lysis buffer.
-
-
NBD-PZ Staining:
-
Prepare a working solution of NBD-PZ (100 µM) by diluting the stock solution in PBS.
-
Add 50 µL of the cell lysate or GSH standard to wells of a new 96-well black, clear-bottom microplate.
-
Add 50 µL of the 100 µM NBD-PZ working solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~470 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM GSH) from all readings.
-
Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.
-
Determine the glutathione concentration in the cell lysates from the standard curve.
-
Normalize the glutathione concentration to the protein concentration of the cell lysate, determined by a standard protein assay.
-
Protocol 2: Fluorescence Imaging of Intracellular Glutathione
This protocol allows for the visualization of relative glutathione levels in live cells.
Materials:
-
NBD-PZ stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture to the desired confluency.
-
NBD-PZ Loading:
-
Prepare a working solution of NBD-PZ (e.g., 10 µM) in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the NBD-PZ working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the NBD-PZ loading solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with excitation at ~470 nm and emission at ~530 nm.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ or CellProfiler).
-
Compare the fluorescence intensity between different experimental groups to determine relative changes in intracellular glutathione levels.
-
Visualizations
Caption: Reaction of NBD-PZ with Glutathione.
Caption: Workflow for Cellular GSH Quantification.
References
Application Note: Quantitative Analysis of Amino Acids using HPLC with 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) Derivatization and Fluorescence Detection
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a sensitive and selective method for this purpose. Pre-column derivatization of amino acids is often necessary to enhance their detection. This application note details a robust method for the derivatization of amino acids with 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) and their subsequent analysis by reverse-phase HPLC with fluorescence detection. NBD-PZ reacts with primary and secondary amino groups to yield highly fluorescent and stable derivatives, allowing for femtomole-level detection. This method is based on the well-established chemistry of related benzofurazan reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
Principle
The derivatization reaction involves a nucleophilic aromatic substitution where the amino group of the amino acid attacks the electron-deficient aromatic ring of NBD-PZ, displacing the piperazino group. The reaction is typically carried out in an alkaline environment to ensure the amino group is deprotonated and thus more nucleophilic. The resulting NBD-amino acid derivatives are highly fluorescent and can be separated by reverse-phase HPLC and detected with high sensitivity.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Amino acid standards
-
This compound (NBD-PZ)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Experimental Protocols
Preparation of Reagents and Standards
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.5 with 1 M sodium hydroxide and bring the final volume to 1 L with water.
-
NBD-PZ Derivatizing Reagent (10 mM): Dissolve an appropriate amount of NBD-PZ in acetonitrile to make a 10 mM stock solution. Note: This solution should be prepared fresh daily and protected from light.
-
Amino Acid Standard Stock Solution (1 mM): Prepare a stock solution containing a mixture of amino acid standards at a concentration of 1 mM each in 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to the desired concentrations (e.g., 1 µM to 100 µM).
Derivatization Protocol
-
To 50 µL of an amino acid standard solution or sample in a microcentrifuge tube, add 50 µL of 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of the 10 mM NBD-PZ solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 800 µL of the initial mobile phase (e.g., 90:10 water with 0.1% TFA:acetonitrile) to stop the reaction and dilute the sample.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered solution into the HPLC system.
HPLC-Fluorescence Detection Protocol
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 470 nm
-
Emission Wavelength (λem): 530 nm
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 40 |
| 30 | 90 |
| 35 | 90 |
| 36 | 10 |
| 45 | 10 |
Quantitative Data
The following table summarizes the expected quantitative performance of the method for a selection of amino acids. These values are based on typical performance observed with similar NBD-based derivatization reagents.[1][2]
| Amino Acid | Retention Time (min) (Approx.) | Linearity Range (µM) | Correlation Coefficient (r²) | LOD (fmol/injection) | LOQ (fmol/injection) |
| Aspartic Acid | 8.5 | 0.1 - 100 | > 0.999 | ~ 5 | ~ 15 |
| Glutamic Acid | 9.2 | 0.1 - 100 | > 0.999 | ~ 5 | ~ 15 |
| Serine | 10.1 | 0.1 - 100 | > 0.999 | ~ 3 | ~ 10 |
| Glycine | 11.5 | 0.1 - 100 | > 0.999 | ~ 10 | ~ 30 |
| Threonine | 12.3 | 0.1 - 100 | > 0.999 | ~ 4 | ~ 12 |
| Alanine | 14.8 | 0.1 - 100 | > 0.999 | ~ 3 | ~ 9 |
| Proline | 16.5 | 0.5 - 100 | > 0.998 | ~ 15 | ~ 45 |
| Valine | 18.2 | 0.1 - 100 | > 0.999 | ~ 2 | ~ 6 |
| Phenylalanine | 22.1 | 0.1 - 100 | > 0.999 | ~ 2 | ~ 6 |
| Lysine | 24.5 | 0.1 - 100 | > 0.999 | ~ 4 | ~ 12 |
Visualizations
Derivatization Reaction
Caption: Derivatization of an amino acid with NBD-PZ.
Experimental Workflow
Caption: Workflow for amino acid analysis using NBD-PZ derivatization.
Conclusion
The described method provides a sensitive, reliable, and reproducible approach for the quantitative analysis of amino acids in various sample matrices. The pre-column derivatization with this compound is straightforward and results in stable, highly fluorescent derivatives suitable for HPLC-fluorescence detection. The established protocol and HPLC conditions allow for the effective separation and quantification of a wide range of amino acids, making it a valuable tool for researchers, scientists, and drug development professionals.
References
Application Note and Protocol: Pre-column Derivatization of Fatty Acids using NBD-PZ for High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is critical in numerous scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying fatty acids. However, due to the lack of a strong native chromophore or fluorophore in their structure, direct detection of fatty acids by UV or fluorescence detectors is often insensitive. Pre-column derivatization with a fluorescent tag is a widely adopted strategy to enhance the sensitivity and selectivity of detection.
This application note provides a detailed protocol for the pre-column derivatization of fatty acids with 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ), a fluorescent labeling reagent that reacts with the carboxylic acid group of fatty acids. The resulting derivatives exhibit strong fluorescence, allowing for highly sensitive quantification by HPLC with fluorescence detection.
Principle of the Method
The derivatization reaction involves the activation of the fatty acid's carboxylic acid group using a condensing agent, followed by nucleophilic attack from the piperazine moiety of NBD-PZ to form a stable, fluorescently tagged amide linkage. The fluorescent NBD-PZ derivatives can then be separated by reversed-phase HPLC and detected at appropriate excitation and emission wavelengths.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of various fatty acids derivatized with benzoxadiazole-based reagents. It is important to note that performance characteristics can vary depending on the specific HPLC system, column, and experimental conditions.
| Fatty Acid | Linearity Range (µM) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Various Fatty Acids | 0.1 - 200 | Not Specified | Not Specified | [1] |
| D-3-Hydroxybutyric Acid | 20 - 500 | 7.7 µmol/L | 25.8 µmol/L | [2] |
| Palmitic Acid | Not Specified | 19 fmol (on-column) | Not Specified | [3] |
| Palmitoleic Acid | Not Specified | 176 fmol (on-column) | Not Specified | [3] |
| D-lactic acid | Not Specified | ~2.0 µM | Not Specified | |
| 3-hydroxybutyric acid | Not Specified | ~0.04 µM | Not Specified |
Experimental Protocols
Materials and Reagents
-
Fatty acid standards or extracted samples
-
4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (optional, for mobile phase modification)
-
Nitrogen gas for solvent evaporation
-
Standard laboratory glassware and equipment (e.g., reaction vials, pipettes, vortex mixer, heating block)
Derivatization Protocol
-
Sample Preparation:
-
For standard solutions, accurately weigh and dissolve fatty acids in a suitable organic solvent (e.g., acetonitrile) to prepare stock solutions.
-
For biological samples, perform lipid extraction using an appropriate method (e.g., Folch or Bligh-Dyer extraction) and evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of acetonitrile.
-
-
Derivatization Reaction:
-
In a reaction vial, add 50 µL of the fatty acid standard or sample solution.
-
Add 50 µL of a freshly prepared 10 mM NBD-PZ solution in acetonitrile.
-
Add 50 µL of a freshly prepared 50 mM EDC solution in acetonitrile containing 5% (v/v) pyridine.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes in the dark.
-
After incubation, add 50 µL of 1% formic acid in acetonitrile to stop the reaction.
-
The derivatized sample is now ready for HPLC analysis.
-
HPLC Analysis Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~491 nm
-
Emission Wavelength (λem): ~547 nm
-
Visualizations
Caption: Experimental workflow for NBD-PZ derivatization.
Caption: NBD-PZ derivatization reaction of a fatty acid.
References
- 1. Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
Analysis of Airborne Isocyanates using NBD-PZ Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanates are a group of highly reactive chemical compounds widely used in the production of polyurethanes, which are found in numerous products such as foams, elastomers, coatings, and adhesives. Due to their high reactivity, isocyanates are potent respiratory and dermal sensitizers, capable of causing occupational asthma and other adverse health effects. Therefore, monitoring airborne isocyanate concentrations in occupational and environmental settings is crucial for worker safety and regulatory compliance.
This document provides a detailed methodology for the analysis of isocyanates in air samples using 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) as a derivatizing agent followed by high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). The NBD-PZ reagent reacts with isocyanates to form stable, highly fluorescent urea derivatives, allowing for sensitive and selective quantification at low concentrations. This method is particularly advantageous due to the favorable detection wavelengths of the derivatives in the visible range, which reduces potential interferences from other compounds present in complex air samples.
Principle of the Method
The analytical method involves three main steps:
-
Air Sampling and Derivatization: Airborne isocyanates are collected from the air by drawing it through a sampling medium (e.g., a filter or an impinger) containing the NBD-PZ reagent. The isocyanates react instantaneously with NBD-PZ to form stable urea derivatives.
-
Sample Preparation: The collected derivatives are desorbed from the sampling medium using a suitable solvent.
-
Analysis: The desorbed sample is then analyzed by reversed-phase HPLC with fluorescence detection to separate and quantify the individual isocyanate-NBD-PZ derivatives.
Experimental Protocols
Synthesis of NBD-PZ Derivatizing Agent
The derivatizing agent, 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ), can be synthesized in the laboratory.
Materials:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Piperazine
-
Dichloromethane
-
Methanol
-
Water
Procedure:
-
Dissolve 5.00 g (25 mmol) of 4-chloro-7-nitro-2,1,3-benzoxadiazole in 300 mL of dichloromethane.
-
In a separate flask, dissolve 8.74 g (100 mmol) of piperazine in 400 mL of methanol.
-
Slowly add the NBD-Cl solution dropwise to the piperazine solution with stirring.
-
The NBD-PZ product will precipitate as a red crystalline material.
-
Filter the precipitate and wash it with water followed by cold methanol.
-
Dry the product under vacuum for 12 hours.
-
The purity of the synthesized NBD-PZ should be verified by HPLC.
Air Sampling
Two primary methods can be employed for air sampling: coated filters or impinger solutions. The choice of method may depend on the specific isocyanates being sampled and the sampling environment.
2.1. NBD-PZ Coated Filter Sampling
This method is suitable for personal and area monitoring.
Materials:
-
Glass fiber filters
-
NBD-PZ solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile)
-
Air sampling pump calibrated to a flow rate of 1-2 L/min
-
Filter cassettes
Procedure:
-
Filter Preparation:
-
Impregnate each glass fiber filter with a known amount of NBD-PZ solution.
-
Allow the solvent to evaporate completely in a clean environment, protecting the filters from light.
-
Store the prepared filters in sealed containers in a refrigerator until use.
-
-
Sampling:
-
Place the NBD-PZ coated filter in a filter cassette.
-
Connect the cassette to a calibrated air sampling pump.
-
Sample the air at a flow rate of 1-2 L/min for a predetermined period to achieve the desired sample volume.
-
After sampling, cap the filter cassette and store it refrigerated and protected from light until analysis.
-
2.2. Impinger Sampling
This method is generally used for stationary area monitoring.
Materials:
-
Impingers
-
NBD-PZ absorbing solution (e.g., a known concentration of NBD-PZ in a suitable solvent like acetonitrile or toluene)
-
Air sampling pump calibrated to a flow rate of approximately 1 L/min
Procedure:
-
Add a precise volume of the NBD-PZ absorbing solution to each impinger.
-
Connect the impinger to a calibrated air sampling pump.
-
Sample the air at a flow rate of approximately 1 L/min.
-
After sampling, transfer the impinger solution to a vial, cap it, and store it refrigerated and protected from light until analysis.
Sample Preparation (Desorption from Filters)
Materials:
-
Acetonitrile (HPLC grade)
-
Vials with caps
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Carefully remove the NBD-PZ coated filter from the cassette and place it in a vial.
-
Add a precise volume of acetonitrile to the vial to desorb the NBD-PZ-isocyanate derivatives.
-
Agitate the vial (e.g., by vortexing or sonication) for a specified time to ensure complete desorption.
-
Filter the resulting solution through a syringe filter into an HPLC vial.
HPLC-FLD Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump and autosampler.
-
Fluorescence Detector (FLD).
Chromatographic Conditions:
-
Column: A phenyl-modified reversed-phase column is recommended for optimal separation, particularly for isomers of toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI). A C18 column can also be used.
-
Mobile Phase: A binary gradient consisting of an aqueous buffer (e.g., ammonium acetate) and acetonitrile is typically used. The specific gradient program should be optimized to achieve baseline separation of all target isocyanate derivatives.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~470 nm
-
Emission Wavelength (λem): ~535 nm
-
Calibration:
Prepare a series of calibration standards by reacting known concentrations of the target isocyanates with an excess of NBD-PZ. Analyze these standards under the same HPLC-FLD conditions as the samples to generate a calibration curve.
Quantitative Data
The following table summarizes the quantitative performance data for the analysis of various isocyanates using NBD-PZ derivatization.
| Isocyanate Analyte | Abbreviation | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) |
| Methylene diphenyl diisocyanate | MDI | [To be determined] | 5-9 nmol/L[1] | [To be determined] | [To be determined] | >90[2] |
| 2,4-Toluene diisocyanate | 2,4-TDI | [To be determined] | [To be determined] | [To be determined] | [To be determined] | 86-99[1] |
| 2,6-Toluene diisocyanate | 2,6-TDI | [To be determined] | [To be determined] | [To be determined] | [To be determined] | 79-95 (aromatic isocyanates)[1] |
| Hexamethylene diisocyanate | HDI | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Isophorone diisocyanate | IPDI | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Note: Retention times, LOQs, and linearity ranges are highly dependent on the specific HPLC column and gradient conditions used and should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of isocyanates.
Derivatization Reaction
Caption: Derivatization of an isocyanate with NBD-PZ.
Potential Interferences and Troubleshooting
-
Co-elution of Derivatives: The derivatives of 2,6-TDI and HDI may co-elute on standard C18 columns. The use of a phenyl-modified stationary phase is recommended to achieve better chromatographic resolution.[3]
-
Reagent Stability: NBD-PZ is not very stable in some solvents.[3] It is recommended to prepare fresh solutions and store them under refrigeration and protected from light to minimize degradation.
-
Interfering Peaks: Complex air samples may contain other fluorescent compounds that could interfere with the analysis. Proper chromatographic separation is key to minimizing this. Additionally, analyzing a blank sample matrix can help identify potential interferences.
-
Low Recovery of Aliphatic Isocyanates: The recovery of aliphatic isocyanates may be lower compared to aromatic isocyanates due to their potentially lower reactivity with NBD-PZ.[1] Optimization of the derivatization conditions (e.g., reaction time, temperature) may be necessary.
For general HPLC troubleshooting, such as issues with retention time drift, baseline noise, or poor peak shape, refer to standard chromatography troubleshooting guides. Common causes include mobile phase preparation errors, column contamination, air bubbles in the system, or detector issues.
References
Application Notes and Protocols for F-Actin Staining in HGC-27 and CW-2 Cell Lines
Introduction
This document provides detailed protocols for the fluorescent staining of filamentous actin (F-actin) in the human gastric carcinoma cell line HGC-27 and the human colon carcinoma cell line CW-2. The protocols are based on the use of fluorescently-labeled phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom.[1] Phalloidin exhibits high affinity for F-actin, making its fluorescent conjugates excellent probes for visualizing the actin cytoskeleton in fixed and permeabilized cells.[1][2]
It is important to clarify a potential ambiguity in the terminology "NBD-PZ". While NBD (4-nitro-7-aminobenzofurazan) is a common fluorophore, "NBD-PZ" (4-Nitro-7-piperazino-2,1,3-benzoxadiazole) is typically used as a derivatization reagent for HPLC analysis of various molecules, including fatty acids and for visualizing lysosomes.[3][4] In the context of cytoskeletal staining, it is highly probable that the intended reagent is NBD-Phalloidin or a similar fluorescent phalloidin conjugate. NBD-Phallacidin, a related compound, has been used for fluorescence staining of the actin cytoskeleton in living cells.[5] This document, therefore, details a generalized protocol for staining with fluorescent phalloidin conjugates, which is applicable to NBD-Phalloidin and other similar dyes.
The provided protocols are designed for researchers, scientists, and drug development professionals studying cytoskeletal organization, cell morphology, and motility in the context of cancer biology.
Principle of F-Actin Staining
Fluorescently labeled phalloidin binds specifically and with high affinity to the grooves of F-actin filaments. This binding stabilizes the filaments and prevents their depolymerization.[1][6] The attached fluorophore then allows for the visualization of the actin cytoskeleton using fluorescence microscopy. This technique provides high-contrast images of actin distribution, enabling the study of cellular structures such as stress fibers and lamellipodia.[2]
Caption: Principle of F-Actin Staining.
Experimental Protocols
The following is a general protocol for staining adherent cell lines such as HGC-27 and CW-2 with fluorescent phalloidin. Optimization of incubation times and reagent concentrations may be required for specific experimental conditions.
Materials
-
HGC-27 or CW-2 cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 3.7-4% Methanol-free Formaldehyde in PBS[5][6]
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS[1][6]
-
Blocking Solution (optional): 1% Bovine Serum Albumin (BSA) in PBS[6][7]
-
Fluorescent Phalloidin Conjugate (e.g., NBD-Phalloidin) stock solution (typically in methanol)
-
Staining Solution: Dilute fluorescent phalloidin stock solution in PBS (with or without 1% BSA) to the desired working concentration.
-
Mounting Medium
Staining Procedure for Adherent Cells
Caption: Experimental Workflow for F-Actin Staining.
-
Cell Culture: Grow HGC-27 or CW-2 cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 70-80%).
-
Washing: Gently wash the cells twice with pre-warmed PBS.[6]
-
Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[2][7] It is crucial to avoid fixatives containing methanol as they can disrupt the actin cytoskeleton.[6][7]
-
Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.[2]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[2][6] This step is essential to allow the phalloidin conjugate to enter the cells.
-
Washing: Wash the cells 2-3 times with PBS.[2]
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[6][7]
-
Staining: Dilute the fluorescent phalloidin stock solution to the manufacturer's recommended concentration (typically 1:100 to 1:1000) in PBS with 1% BSA.[2][8] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[2][8] The optimal concentration and incubation time may vary depending on the cell line and experimental conditions.[2]
-
Washing: Rinse the cells 2-3 times with PBS, for 5 minutes each wash.[2][7]
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the F-actin staining protocol, compiled from various sources. These values should be used as a starting point for optimization.
Table 1: Reagent Concentrations
| Reagent | Concentration | Source(s) |
| Methanol-free Formaldehyde | 3-4% in PBS | [2] |
| Triton X-100 | 0.1% in PBS | [2] |
| Bovine Serum Albumin (BSA) | 1% in PBS | [6][7] |
| Fluorescent Phalloidin | 1:100 - 1:1000 dilution | [2] |
Table 2: Incubation Times
| Step | Incubation Time | Temperature | Source(s) |
| Fixation | 10-30 minutes | Room Temperature | [2] |
| Permeabilization | 3-5 minutes | Room Temperature | [2][6] |
| Blocking (Optional) | 20-30 minutes | Room Temperature | [2][6] |
| Staining | 20-90 minutes | Room Temperature | [2] |
| Washes (after staining) | 2-3 times, 5 min each | Room Temperature | [2][7] |
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the successful staining of F-actin in HGC-27 and CW-2 cell lines using fluorescent phalloidin conjugates. Adherence to these guidelines, with appropriate optimization for specific experimental setups, will enable high-quality visualization of the actin cytoskeleton, facilitating research in cancer cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) Labeling Reactions
Welcome to the technical support center for NBD-PZ labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals optimize their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NBD-PZ labeling of amines?
A1: The labeling reaction with NBD-PZ, like other amine-reactive reagents, is highly pH-dependent. The reaction targets non-protonated aliphatic amine groups, such as the ε-amino groups of lysine residues.[1] To ensure the amine is sufficiently nucleophilic, a slightly basic pH is required. The optimal pH range is typically 8.0 to 9.0 .[1] A common choice is a 0.1 M sodium tetraborate or sodium bicarbonate buffer at pH 8.5.[2][3] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the labeling reagent.[1][2]
Q2: What is the recommended solvent for dissolving the NBD-PZ reagent?
A2: NBD-PZ is a hydrophobic molecule and should be dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous reaction buffer.[2] The most commonly recommended solvent is dimethyl sulfoxide (DMSO) .[1][2][4] Dimethylformamide (DMF) can also be used.[1] Prepare a concentrated stock solution (e.g., 10 mM) in the organic solvent and then add the required volume to the reaction mixture.[1]
Q3: How can I remove unreacted NBD-PZ and purify my labeled product?
A3: Purification is a critical step to remove excess, unreacted NBD-PZ and any reaction byproducts, ensuring the purity of the final conjugate.[5] Several methods can be employed depending on the nature of the labeled molecule:
-
Size-Exclusion Chromatography (SEC): Gel filtration columns (e.g., Sephadex) are effective for separating larger molecules like proteins and antibodies from the small NBD-PZ molecule.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for purifying peptides, oligonucleotides, and other small molecules.[2][6][7] It allows for the separation of the labeled product from both the unreacted dye and any side products.
-
Thin-Layer Chromatography (TLC): Preparative TLC can be used to isolate the desired product band, which is then scraped from the plate and extracted with a suitable solvent.[6][7]
-
Dialysis: For large proteins, dialysis against a suitable buffer can remove small molecules like unreacted NBD-PZ, although it can be a slower process.
Q4: My NBD-PZ reagent is a red to brown powder. Is this normal? How should it be stored?
A4: Yes, the appearance of NBD-PZ as a red to brown powder is normal.[4] Proper storage is crucial for its stability. The reagent should be stored long-term at -20°C , protected from light and moisture.[4] For short-term storage, +4°C is acceptable.[4] When stored correctly, the reagent is stable for at least two years.[4] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the powder.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Labeling: Reaction conditions (pH, temperature, time) are suboptimal. 2. Dye Quenching: Over-labeling of the target molecule can lead to self-quenching.[8] 3. Reagent Degradation: NBD-PZ was improperly stored or handled (exposed to light/moisture).[4] 4. Incompatible Buffer: Buffer contains competing primary amines (e.g., Tris, glycine).[2] | 1. Optimize Reaction: Ensure pH is 8.0-9.0. Optimize the molar ratio of NBD-PZ to your molecule (see Table 1). Increase incubation time or temperature if necessary. 2. Reduce Molar Ratio: Lower the molar excess of NBD-PZ in the reaction to achieve a lower degree of labeling (DOL).[8] 3. Use Fresh Reagent: Use a fresh vial of NBD-PZ stored under the recommended conditions. 4. Change Buffer: Switch to a non-amine-containing buffer like sodium bicarbonate or sodium tetraborate.[1][2] |
| Precipitation During Reaction | 1. Low Protein Concentration: Protein concentrations below 2 mg/mL can decrease reaction efficiency and stability.[3] 2. High Molar Excess of Dye: Adding a large volume of organic solvent (from the dye stock) can cause the protein to precipitate. 3. Modification of Molecule Properties: Capping charged amine groups with the bulky, hydrophobic NBD-PZ can alter the solubility of the target molecule.[8] | 1. Increase Protein Concentration: Concentrate your protein solution to at least 2-5 mg/mL before starting the reaction.[3] 2. Use Concentrated Dye Stock: Prepare a higher concentration stock of NBD-PZ in DMSO to minimize the volume added to the reaction. 3. Reduce Degree of Labeling: Lower the molar ratio of NBD-PZ to the target molecule to reduce the extent of modification.[8] |
| Multiple Products or Smearing on Gel/Chromatogram | 1. Non-specific Labeling: Reaction conditions are too harsh, leading to labeling at sites other than primary/secondary amines. 2. Hydrolysis of Reagent: The NBD moiety can be susceptible to hydrolysis under certain conditions, creating side products. 3. Target Molecule Impurity: The starting material may not be pure. | 1. Optimize pH and Stoichiometry: Use the recommended pH range (8.0-9.0) and start with a lower molar excess of NBD-PZ. 2. Control Reaction Time: Avoid unnecessarily long incubation times. Ensure the NBD-PZ stock is anhydrous. 3. Purify Starting Material: Ensure the purity of your protein, peptide, or other target molecule before the labeling reaction.[2] |
| Loss of Biological Activity (e.g., Antibody, Enzyme) | 1. Labeling at Active Site: An essential amine (e.g., lysine) in the active site or binding region has been modified.[8] | 1. Reduce Molar Ratio: Use a lower dye-to-molecule ratio to decrease the probability of modifying critical residues.[8] 2. pH Optimization: Labeling at a more neutral pH can sometimes favor the more nucleophilic N-terminal amine over lysine residues.[2][3] 3. Protect the Active Site: If possible, perform the labeling reaction in the presence of a substrate or competitive inhibitor to shield the active site. |
Data & Parameters
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 9.0 | Critical for deprotonating target amines.[1] |
| Buffer System | 0.1 M Sodium Bicarbonate or Tetraborate | Must be free of primary amines.[2][3] |
| NBD-PZ Stock Solvent | Anhydrous DMSO or DMF | Prepare stock fresh if possible.[2][4] |
| Molar Ratio (Dye:Molecule) | 5:1 to 20:1 | Highly dependent on the target molecule and number of available amines. Optimization is recommended.[1] |
| Reaction Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can speed up the reaction but may also increase hydrolysis and non-specific reactions. |
| Reaction Time | 1 - 4 hours | Monitor progress by TLC or HPLC if possible. |
Table 2: Spectroscopic Properties
| Property | Value | Solvent |
| Excitation (λex) | ~395 nm | Acetone[4] |
| Emission (λem) | ~561 nm | Acetone[4] |
| Appearance | Red to brown powder | [4] |
Experimental Protocols & Visualizations
General Protocol: Labeling a Protein with NBD-PZ
This protocol is a general guideline for labeling a protein (e.g., an antibody) with NBD-PZ. Optimization is highly recommended.
1. Preparation of Reagents: a. Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5. Ensure the solution is free of any amine-containing contaminants.[3] b. NBD-PZ Stock Solution: Just before use, dissolve NBD-PZ in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[1]
2. Labeling Reaction: a. Calculate the required volume of the NBD-PZ stock solution to achieve the desired molar excess (e.g., 10:1 dye:protein). b. While gently stirring the protein solution, add the calculated volume of NBD-PZ stock solution dropwise. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
3. Purification: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, separating from the smaller, unreacted NBD-PZ which elutes later. d. Collect the fractions containing the purified, labeled protein.
4. Characterization (Optional but Recommended): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the NBD dye. b. Calculate the protein concentration and the Degree of Labeling (DOL) to determine the efficiency of the reaction.
Diagram 1: NBD-PZ Labeling Workflow
Caption: General workflow for labeling biological amines with NBD-PZ.
Diagram 2: Troubleshooting Logic for Low Labeling Yield
Caption: A decision tree for troubleshooting low NBD-PZ labeling efficiency.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]
- 5. moravek.com [moravek.com]
- 6. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05093A [pubs.rsc.org]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Reducing Photobleaching of NBD-Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Nitrobenzoxadiazole (NBD)-labeled proteins during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for NBD-labeled proteins?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as NBD, upon exposure to excitation light.[1] This process leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of imaging data, especially in time-lapse microscopy.[2] The NBD fluorophore, while a valuable tool for tracking lipids and proteins, is known to be susceptible to photobleaching.[3]
Q2: What are the main factors that contribute to the photobleaching of NBD?
A2: The primary drivers of photobleaching are the intensity and duration of the excitation light.[4][5] The process is often mediated by reactive oxygen species (ROS) generated during the fluorescence excitation process.[6][7] The local environment of the NBD molecule within the cell can also influence its photostability, leading to heterogeneous bleaching rates.[8][9]
Q3: How can I minimize photobleaching of my NBD-labeled protein?
A3: A multi-faceted approach is most effective. This includes optimizing imaging parameters (reducing laser power and exposure time), using antifade reagents, and ensuring proper sample preparation.[2][10]
Q4: Are there specific antifade reagents recommended for NBD?
A4: While there is limited data directly comparing a wide range of antifade reagents specifically for NBD, general-purpose antioxidant-based antifade reagents are effective. These work by scavenging reactive oxygen species.[7] Commonly used and effective antifade agents include Trolox (a vitamin E analog), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[11] Many commercial mounting media also contain proprietary antifade formulations that can be very effective.
Q5: Can I use antifade reagents for live-cell imaging of NBD-labeled proteins?
A5: Yes, several antifade reagents are suitable for live-cell imaging. Trolox is a popular choice for live-cell applications.[12] It is important to use reagents specifically formulated for live-cell imaging to avoid cytotoxicity. Commercial reagents like ProLong™ Live Antifade Reagent are designed for this purpose.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of NBD fluorescence signal during imaging. | Photobleaching: High laser power, long exposure times, or absence of antifade reagent.[3] | - Reduce laser power to the minimum level required for a sufficient signal-to-noise ratio.- Decrease the exposure time per frame.- Use an appropriate antifade reagent in your imaging medium or mounting medium. |
| High background fluorescence obscuring the NBD signal. | Excessive probe concentration: Non-specific binding of the NBD-labeled protein. Inadequate washing: Residual unbound probe. | - Optimize the concentration of your NBD-labeled protein to minimize non-specific binding.- Perform thorough washing steps after labeling to remove unbound protein. |
| NBD signal is initially bright but fades unevenly across the sample. | Heterogeneous photobleaching: The local environment of the NBD fluorophore can affect its photostability.[8] | - This is an inherent property of NBD in complex cellular environments. While difficult to eliminate completely, using antifade reagents can help to mitigate this effect globally. Acquire images promptly after focusing. |
| Weak NBD fluorescence signal from the start. | Low labeling efficiency: Insufficient NBD labeling of the protein.Incorrect filter sets: Mismatch between the microscope's filters and NBD's excitation/emission spectra.Low quantum yield in an aqueous environment: NBD fluorescence is environmentally sensitive and can be weak in aqueous solutions.[13] | - Verify the labeling efficiency of your protein.- Ensure you are using a standard FITC/GFP filter set (Excitation ~467 nm, Emission ~538 nm).[14]- Confirm that your protein is correctly localized to a more hydrophobic environment where NBD fluorescence is enhanced. |
Quantitative Data on Antifade Reagent Performance
| Antifade Reagent | Mechanism of Action | Suitability for Live-Cell Imaging | Notes |
| Trolox | Antioxidant, triplet state quencher.[7][15] | Yes | Often used in combination with an oxygen scavenging system for enhanced performance. |
| n-Propyl Gallate (NPG) | Free radical scavenger.[11] | Generally yes, but can have biological effects. | A common component in homemade and commercial antifade mounting media. |
| DABCO | Free radical scavenger. | Yes | |
| p-Phenylenediamine (PPD) | Free radical scavenger. | No | Highly effective but can be toxic to cells and may cause background fluorescence. |
| Commercial Antifade Mountants (e.g., ProLong™, VECTASHIELD®) | Proprietary formulations, often containing a mix of antioxidants and other stabilizers. | Specific formulations available for live-cell imaging. | Offer convenience and optimized performance. |
Experimental Protocols
Protocol 1: Preparation of a Simple Antifade Imaging Medium with n-Propyl Gallate
This protocol describes how to prepare a basic antifade mounting medium for fixed cells.
Materials:
-
Phosphate-buffered saline (PBS), 10X stock solution
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (NPG)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO. Note that NPG does not dissolve well in aqueous solutions.
-
Prepare the final mounting medium:
-
Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise while stirring rapidly.[11]
-
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: General Workflow for Imaging NBD-Labeled Proteins in Live Cells
This protocol provides a general workflow for live-cell imaging with a focus on minimizing photobleaching.
Materials:
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox)
-
NBD-labeled protein of interest
-
Cells cultured on imaging-compatible dishes or slides
Procedure:
-
Labeling: Incubate your cells with the NBD-labeled protein according to your specific experimental protocol.
-
Washing: Gently wash the cells with fresh imaging medium to remove any unbound labeled protein.
-
Antifade Incubation (if applicable): If using a live-cell antifade reagent that requires pre-incubation, add it to the imaging medium and incubate the cells for the recommended time (e.g., 15 minutes to 2 hours for ProLong™ Live Antifade Reagent), protected from light.[12]
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Use the lowest possible laser power or illumination intensity that provides a detectable signal.
-
Set the exposure time to the shortest duration that yields an acceptable signal-to-noise ratio.
-
Use appropriate filter sets for NBD (Excitation ~467 nm, Emission ~538 nm).[14]
-
-
Image Acquisition:
-
Locate the cells of interest using brightfield or DIC to minimize photobleaching during the search.
-
Acquire images using the optimized settings.
-
For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of your biological process of interest.
-
When not actively acquiring images, block the excitation light path to the sample.[16]
-
Visualizations
Caption: Mechanism of NBD photobleaching and the role of antifade agents.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. researchgate.net [researchgate.net]
- 7. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and Troubleshooting [evidentscientific.com]
Troubleshooting high background fluorescence in NBD-PZ staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background fluorescence in NBD-PZ (4-nitro-7-piperazino-2,1,3-benzoxadiazole) staining.
Frequently Asked Questions (FAQs)
Q1: What is NBD-PZ and what is it used for in cellular imaging?
NBD-PZ is a fluorescent probe used for a variety of applications in cell biology. Its small size and environmentally sensitive fluorescence make it a versatile tool. One of its primary applications is the visualization of acidic organelles, such as lysosomes, in living cells. The fluorescence of the NBD moiety is often quenched in aqueous environments and becomes bright in the hydrophobic interior of cellular membranes or specific organelles.
Q2: What are the common causes of high background fluorescence in NBD-PZ staining?
High background fluorescence in NBD-PZ staining can arise from several factors:
-
Probe Aggregation: NBD-PZ can form aggregates in aqueous solutions, leading to non-specific bright spots in the image.
-
Non-Specific Binding: The probe can bind non-specifically to cellular components other than the target organelle, particularly hydrophobic structures.
-
Excess Probe Concentration: Using a concentration of NBD-PZ that is too high can lead to saturation of the target and increased non-specific binding.
-
Cellular Autofluorescence: Endogenous fluorophores within the cells can contribute to the overall background signal.
-
Suboptimal Staining/Washing: Inadequate incubation times or insufficient washing can leave unbound probe in the field of view.
-
Environmental Sensitivity of NBD: The fluorescence of NBD is highly dependent on the polarity of its microenvironment. It exhibits weak fluorescence in water and becomes brightly fluorescent in hydrophobic environments.[1] This can lead to background from non-specific binding to any hydrophobic cellular structures.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during NBD-PZ staining experiments.
Issue 1: High and Diffuse Background Fluorescence
This is one of the most common problems, obscuring the specific signal from the target organelle.
Troubleshooting Steps:
-
Optimize Probe Concentration: A high concentration of NBD-PZ is a frequent cause of high background. It is crucial to perform a concentration titration to find the optimal balance between signal intensity and background.
Parameter Recommendation Starting Concentration 1-5 µM Titration Range 0.1 - 10 µM Observation Visually inspect for a clear signal from the target organelle with minimal diffuse background. -
Optimize Incubation Time: Both insufficient and excessive incubation times can lead to poor results. Shorter incubation times may not be sufficient for the probe to accumulate in the target organelle, while longer times can increase non-specific binding.
Parameter Recommendation Live Cells 15 - 60 minutes Fixed Cells 30 - 60 minutes Optimization Test a time course (e.g., 15, 30, 45, 60 minutes) to determine the optimal staining duration. -
Improve Washing Steps: Thorough washing is essential to remove unbound probe.
Parameter Recommendation Wash Buffer Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) Number of Washes 3-5 times Wash Duration 5 minutes per wash with gentle agitation -
Prevent Probe Aggregation: NBD-PZ can aggregate in aqueous buffers.
Action Recommendation Solvent for Stock Solution Dissolve NBD-PZ in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 1-10 mM). Working Solution Preparation Dilute the DMSO stock solution into your aqueous staining buffer immediately before use. Vortex the diluted solution thoroughly. Filtration For persistent aggregation issues, consider filtering the final staining solution through a 0.22 µm syringe filter. -
Address Cellular Autofluorescence:
-
Unstained Control: Always include an unstained control (cells that have not been treated with NBD-PZ) to assess the level of endogenous autofluorescence.
-
Spectral Separation: If autofluorescence is high, consider using imaging settings that minimize its detection. Autofluorescence is often more prominent in the blue and green channels.
-
Quenching: For fixed cells, treatment with quenching agents like 0.1% sodium borohydride in PBS for 30 minutes or commercial quenching reagents can reduce autofluorescence.
-
Issue 2: Staining is Localized to Structures Other Than the Target Organelle
If NBD-PZ is intended to stain lysosomes but is found elsewhere, consider the following:
Troubleshooting Steps:
-
Verify Cell Health: In unhealthy or dying cells, membrane integrity can be compromised, leading to aberrant localization of the probe. Ensure cells are healthy and not overly confluent before staining.
-
Consider the Probe's Mechanism: NBD-PZ accumulation in lysosomes is often driven by the acidic pH of the organelle. Changes in lysosomal pH can affect probe accumulation.
-
Co-localization with a Known Marker: To confirm the localization of NBD-PZ, perform a co-staining experiment with a well-characterized marker for the target organelle (e.g., a fluorescently-tagged antibody or a specific dye like LysoTracker™ for lysosomes).
Experimental Protocols
Live-Cell Staining Protocol for Lysosomal Visualization with NBD-PZ
This protocol provides a general guideline for staining lysosomes in live cells. Optimization may be required for different cell types.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%).
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Staining Solution Preparation:
-
Prepare a 1-10 mM stock solution of NBD-PZ in anhydrous DMSO.
-
Immediately before use, dilute the NBD-PZ stock solution in pre-warmed (37°C) cell culture medium or HBSS to the desired final concentration (start with 1-5 µM). Vortex the solution well.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the NBD-PZ staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 3-5 times with pre-warmed culture medium or PBS.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~465/535 nm).
-
Fixed-Cell Staining Protocol with NBD-PZ
Fixation can sometimes alter the cellular environment and affect NBD-PZ staining. This protocol provides a starting point for fixed-cell imaging.
-
Cell Preparation and Fixation:
-
Plate cells on coverslips as for live-cell imaging.
-
Remove the culture medium and wash once with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells 3 times with PBS.
-
-
Permeabilization (Optional):
-
Permeabilization is generally not required for NBD-PZ to enter the cell but may be necessary if co-staining with antibodies.
-
If needed, permeabilize with a mild detergent like 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells 3 times with PBS.
-
-
Staining:
-
Prepare the NBD-PZ staining solution in PBS at the desired concentration (start with 1-5 µM).
-
Add the staining solution to the fixed cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 3-5 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope.
-
Visualizations
Figure 1. Troubleshooting workflow for high background fluorescence.
Figure 2. General experimental workflow for NBD-PZ staining.
Figure 3. Principle of NBD-PZ's environment-sensitive fluorescence.
References
Technical Support Center: NBD-PZ and NBD-Probe Subcellular Localization
Welcome to the technical support center for NBD-PZ and other NBD-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cellular imaging experiments, particularly concerning the localization of these probes to organelles other than lysosomes.
Frequently Asked Questions (FAQs)
Q1: What is NBD-PZ and what is its primary application?
NBD-PZ (4-Nitro-7-piperazino benzofurazan) is a fluorescent probe. The piperazino group readily reacts with isocyanates, making it useful for detecting these compounds. In cell biology, it is also used for visualizing lysosomes in living cells.[1] The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a widely used fluorophore that is environmentally sensitive; its fluorescence is weak in aqueous (polar) environments but increases significantly in non-polar environments like lipid membranes.[2][3]
Q2: My NBD-PZ staining is appearing in organelles other than lysosomes. Why might this be happening?
While NBD-PZ is often used as a lysosomal marker[1], observing fluorescence in other organelles can occur due to several factors:
-
Metabolic Conversion: The cell can metabolize the NBD-probe. For instance, NBD-ceramide, a structurally related lipid probe, accumulates in the Golgi apparatus because it is metabolized into fluorescent sphingomyelin and glucosylceramide.[4][5][6] The localization you observe might be that of a metabolic product of NBD-PZ, not the original compound.
-
Probe Hydrophobicity: NBD-labeled lipids are generally less hydrophobic than their endogenous counterparts. This can alter their transport and trafficking within the cell, leading to accumulation in different compartments compared to the natural lipid.[7]
-
Cell Type and Metabolic State: Different cell lines have unique lipid metabolism pathways and rates. The way a specific cell type processes the NBD-probe can significantly influence its final subcellular destination.[3]
-
Experimental Conditions: Factors like incubation time, temperature, and probe concentration can affect the probe's uptake and distribution. For example, some uptake processes are ATP-dependent and temperature-sensitive.[8]
Q3: Can NBD-labeled probes localize to the Golgi apparatus?
Yes, localization to the Golgi apparatus is well-documented, particularly for NBD-ceramide (NBD C6-ceramide).[4][8] This probe is a selective stain for the trans-Golgi in both live and fixed cells.[8] The staining is not due to the ceramide analog itself having a high affinity for the Golgi, but rather the result of its metabolic conversion into NBD-glucosylceramide and NBD-sphingomyelin within the Golgi complex.[4][5] This characteristic is so reliable that NBD-ceramide is a primary component in commercial Golgi staining kits.[5][9]
Q4: Is it possible for NBD-probes to localize to mitochondria?
Yes, several studies have reported the localization of NBD-labeled probes to mitochondria.
-
NBD-sphinganine has been shown to accumulate in mitochondria.[10]
-
Specifically designed NBD-based probes have been developed to target mitochondria for imaging hydrogen sulfide (H₂S).[11]
-
Other fluorescent probes based on the related benzothiadiazole (BTD) structure have been engineered for superior mitochondrial selection.[12]
-
Co-localization studies using mitochondrial markers like MitoTracker have confirmed the presence of various NBD-probes within this organelle.[10][13]
Q5: Can NBD-probes be found in the Endoplasmic Reticulum (ER)?
Yes, localization to the Endoplasmic Reticulum (ER) has been observed.
-
In some cell types, NBD-phosphatidylserine can result in the labeling of various intracellular membranes, including the ER.[14]
-
Scientists have designed NBD-based probes with specific ER-targeting moieties (like a methyl sulfonamide group) to study processes within this organelle.[11]
-
Confocal microscopy has also revealed reticular staining patterns suggestive of ER localization for certain fluorescent compounds, in addition to mitochondrial staining.[15]
Troubleshooting Guide
Problem 1: High background fluorescence is obscuring the specific organelle signal.
-
Cause A: Excessive Probe Concentration. Using too much of the NBD-probe can lead to non-specific labeling of various cellular membranes.
-
Solution: Optimize the probe concentration by performing a titration. Start with the recommended concentration from the literature or manufacturer and test several lower concentrations to find the optimal balance between signal and background.
-
-
Cause B: Inadequate Washing/Removal of Unbound Probe. Excess probe remaining in the medium or loosely attached to the plasma membrane contributes to high background.
-
Solution: Implement a "back-exchange" step after staining. Following incubation with the NBD-probe, wash the cells and then incubate them with a solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 2 mg/mL) or 10% fetal calf serum for 30-90 minutes.[3][6][16] This helps strip excess probe from the outer membrane, enhancing the specific signal from internal organelles like the Golgi.[3]
-
Problem 2: The fluorescent signal is weak or fades quickly (photobleaching).
-
Cause A: Photobleaching. The NBD fluorophore is known to be susceptible to photobleaching, where it loses its ability to fluoresce after repeated exposure to excitation light.[3] The photostability of NBD can also be sensitive to the local chemical environment, such as the cholesterol content of a membrane.[8]
-
Solution 1: Minimize Light Exposure. Reduce the intensity of the excitation laser/light source and decrease the duration of exposure during image acquisition. Use the lowest laser power that still provides a detectable signal.
-
Solution 2: Use Anti-Fade Reagents. For fixed cells, use a mounting medium that contains an anti-fade agent. This will help preserve the fluorescent signal during imaging.[3]
-
-
Cause B: Incorrect Probe Preparation. The fluorescence of many NBD-probes is highly dependent on the polarity of the environment.[2] NBD-ceramide, for example, is weakly fluorescent in aqueous media.[3]
Problem 3: The NBD-probe is localizing to unexpected cellular structures.
-
Cause A: Probe is tracking a different metabolic pathway in your specific cell line.
-
Solution 1: Co-localization Studies. To identify the unexpected organelle, perform co-localization experiments. Use well-characterized fluorescent probes or antibodies specific for different organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the ER, or LAMP1 antibody for lysosomes) in conjunction with your NBD-probe.
-
Solution 2: Review Literature for your Cell Type. Investigate how your specific cell line metabolizes lipids or the class of compound your NBD-probe belongs to. This may provide clues as to why the probe is being trafficked to a particular location.
-
-
Cause B: Exogenous Probe Degradation. Exogenously added NBD-lipids may not behave like endogenously synthesized ones and can be targeted to lysosomes for degradation.[18]
-
Solution: Be aware that high concentrations or long incubation times may promote endocytic uptake and delivery to the lysosomal degradation pathway.[14] Consider reducing incubation time and concentration to favor pathways other than bulk endocytosis.
-
Quantitative Data Summary
| NBD-Labeled Probe | Target Organelle(s) | Cell Type(s) Mentioned | Reference(s) |
| NBD-PZ | Lysosomes | General use in living cells | [1] |
| NBD C6-Ceramide | Golgi Apparatus (trans-Golgi) | Cultured fibroblasts, various | [4][5][8] |
| NBD-Cholesterol | Mitochondria, Peroxisomes | MA-10 Leydig cells | [13] |
| NBD-Phosphatidylserine | Golgi, ER, Endosomes | C2C12 (mouse skeletal muscle) | [14] |
| NBD-Sphinganine | Mitochondria | Not specified | [10] |
| Engineered NBD-Probes | Mitochondria or ER | General (design-dependent) | [11] |
Experimental Protocols
Protocol 1: General Live-Cell Staining with NBD-Ceramide-BSA Complex
This protocol is adapted from standard methods for staining the Golgi apparatus but can serve as a starting point for other NBD-lipid probes.[16][17]
-
Cell Preparation: Grow cells on glass coverslips or in imaging-grade dishes to the desired confluency.
-
Prepare Labeling Solution: Prepare a 5 µM NBD-ceramide/BSA complex in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, HBSS/HEPES). This is often done by adding an ethanol stock of NBD-ceramide to a solution of defatted BSA in buffer.
-
Staining: Rinse the cells with buffer. For uptake studies, you may pre-chill cells to 4°C, incubate with the labeling solution for 30 minutes at 4°C, rinse, and then warm to 37°C for 30 minutes to initiate trafficking.[16] For direct Golgi staining, incubate cells with the labeling solution for 15-60 minutes at 37°C.[17]
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed imaging medium or buffer.[17]
-
(Optional) Back-Exchange: To reduce plasma membrane signal, incubate cells with 10% fetal calf serum or 2 mg/mL defatted BSA for 30-90 minutes at room temperature.[16]
-
Imaging: Add fresh, pre-warmed imaging medium. Image the cells immediately using a fluorescence microscope with appropriate filters for NBD (Excitation ~460-488 nm, Emission ~530-550 nm).[6][17][19]
Protocol 2: General Fixed-Cell Staining with NBD-Ceramide-BSA Complex
-
Cell Preparation: Grow cells on glass coverslips.
-
Fixation: Rinse cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[17]
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed cells with the 5 µM NBD-ceramide/BSA complex for 60 minutes.[6]
-
Back-Exchange: Wash the cells and incubate with 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes to enhance Golgi staining.[6][16]
-
Mounting and Imaging: Wash the coverslips, mount them onto a microscope slide using a suitable mounting medium (preferably with an anti-fade agent), and image.[17]
Visualizations and Workflows
Caption: Troubleshooting workflow for unexpected NBD-PZ localization.
Caption: Metabolic trapping of NBD-Ceramide in the Golgi apparatus.
Caption: Logic chart for identifying organelles by staining pattern.
References
- 1. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 8. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designed benzothiadiazole fluorophores for selective mitochondrial imaging and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting of mitochondria-endoplasmic reticulum by fluorescent macrocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Technical Support Center: 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) Fluorescence Spectroscopy
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) as a fluorescent probe. It provides troubleshooting advice and frequently asked questions (FAQs) to address common experimental issues, with a focus on the anomalous negative peak sometimes observed in the emission spectrum.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a sharp, negative peak in the emission spectrum of my NBD-PZ sample?
A1: A common reason for a negative peak in a fluorescence emission spectrum is improper background or blank subtraction.[1] This artifact often appears at the same wavelength as your excitation light. The issue arises because the solvent blank scatters the excitation light (Rayleigh scattering), producing a positive peak. Your NBD-PZ sample absorbs some of this excitation light, so it scatters less. When the instrument software subtracts the larger solvent scattering peak from the smaller sample scattering peak, the result is a negative value at that specific wavelength.[1] The fact that the negative peak's position shifts when you change the excitation wavelength is a strong indicator that this is the cause.[1]
Q2: Could the negative peak be due to quenching of NBD-PZ fluorescence?
A2: While NBD-PZ and other NBD derivatives can act as fluorescent quenchers in certain molecular contexts, this would typically result in a broad decrease in fluorescence intensity across the emission spectrum, not a sharp, negative peak at the excitation wavelength.[2] The appearance of a distinct negative peak is more characteristic of a measurement artifact rather than a chemical quenching phenomenon.
Q3: Does the solvent I use affect the appearance of this negative peak?
A3: The solvent itself is not the direct cause, but its scattering properties contribute to the artifact. Solvents like ethanol and acetone will produce Rayleigh scattering. The issue is not the choice of solvent, but rather the procedure for background correction.[1]
Q4: If I don't subtract a blank, the negative peak disappears. Is this an acceptable solution?
A4: While this confirms that blank subtraction is the source of the issue, not subtracting a blank is generally not recommended for accurate fluorescence measurements. A blank subtraction is necessary to remove contributions from the solvent's own fluorescence and Raman scattering, ensuring that the final spectrum represents only the fluorescence of your NBD-PZ sample. The correct approach is to adjust the measurement parameters to avoid the scattering artifact in the first place.
Troubleshooting Guide: Resolving the Negative Peak Artifact
If you are observing a negative peak in your NBD-PZ emission spectrum, follow these steps to diagnose and resolve the issue.
Step 1: Confirm the Artifact is Rayleigh Scattering
-
Vary the Excitation Wavelength: Change the excitation wavelength by 10-20 nm.
-
Observe the Negative Peak: If the negative peak shifts to the new excitation wavelength, it is almost certainly an artifact related to Rayleigh scattering and not a true fluorescence phenomenon of your sample.[1]
Step 2: Adjust Spectrometer Settings
The most effective way to eliminate the negative peak is to avoid measuring the Rayleigh scatter from the blank and sample.
-
Set the Emission Scan Range: Adjust the starting wavelength of your emission scan to be at least 10-20 nm higher than your excitation wavelength.[1] For example, if you are exciting at 470 nm, start your emission scan at 490 nm. This will prevent the detector from measuring the scattered excitation light.
-
Use an Emission Filter: If your spectrofluorometer allows for it, use a long-pass filter that blocks light at and below your excitation wavelength.[1] For an excitation of 470 nm, a 500 nm long-pass filter would be appropriate. Ensure you use the same filter when measuring both the blank and the sample.[1]
-
Reduce Slit Widths: Narrowing the excitation and emission slit widths can reduce the intensity of scattered light reaching the detector.[1] Be aware that this may also reduce your signal, so you might need to increase the detector gain or use a longer integration time.
Step 3: Re-measure and Re-process
-
Acquire New Spectra: After adjusting the settings as described above, re-measure the fluorescence of your solvent blank and your NBD-PZ sample.
-
Perform Blank Subtraction: Subtract the new blank spectrum from the new sample spectrum. The negative peak artifact should now be eliminated.
Experimental Protocols
Standard Protocol for Measuring NBD-PZ Fluorescence
This protocol is a general guideline. Optimal concentrations and settings may vary depending on the specific application and instrumentation.
-
Sample Preparation:
-
Prepare a stock solution of NBD-PZ in a spectroscopic grade solvent (e.g., DMSO or Ethanol). NBD-PZ is soluble in DMSO.
-
Dilute the stock solution in your experimental buffer or solvent to the desired final concentration (e.g., 1-10 µM). Ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Spectrometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength. For NBD-PZ, this is typically around 470 nm.
-
Set the emission scan range to start at least 20 nm above the excitation wavelength (e.g., 490 nm to 700 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Fill a clean cuvette with the solvent blank. Place it in the sample holder.
-
Run a blank scan to measure the background signal.
-
Remove the blank and fill a cuvette with your NBD-PZ sample.
-
Run the sample scan to measure its fluorescence emission.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of NBD-PZ.
-
Quantitative Data
The following table summarizes the typical spectral properties of NBD-based fluorophores. Note that the exact wavelengths and quantum yield can be influenced by the solvent and local molecular environment.
| Property | Value | Reference |
| Typical Excitation Maximum | ~465 - 470 nm | [3] |
| Typical Emission Maximum | ~530 - 550 nm | [3][4] |
| Solvents | DMSO, Ethanol, Acetone | [1][5] |
Visual Guides
Troubleshooting Workflow for Negative Peak Artifact
Caption: A flowchart outlining the steps to diagnose and resolve a negative peak in a fluorescence emission spectrum.
The Origin of the Negative Peak Artifact
Caption: Diagram illustrating how improper vs. proper blank subtraction leads to the presence or absence of a negative peak artifact.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 5. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]
Technical Support Center: 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) Fluorescence
Welcome to the technical support center for 4-Nitro-7-piperazinobenzofurazan (NBD-PZ). This resource is designed for researchers, scientists, and drug development professionals utilizing NBD-PZ in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the pH-dependent fluorescence of this probe.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of this compound (NBD-PZ)?
The fluorescence of NBD-PZ is highly sensitive to pH. The piperazine moiety of the molecule acts as a proton acceptor. In acidic environments, the nitrogen atom of the piperazine ring becomes protonated. This protonation disrupts the intramolecular charge transfer (ICT) process, which is the basis of the molecule's fluorescence, leading to a significant decrease or "quenching" of the fluorescence intensity. Conversely, in neutral to alkaline conditions, the piperazine nitrogen is deprotonated, the ICT process is active, and the molecule exhibits stronger fluorescence.
Q2: What is the pKa of the piperazine moiety in NBD-PZ?
The exact pKa of the piperazine group in NBD-PZ is not broadly published, but based on similar NBD-piperazine derivatives, it is expected to be in the range of 6.0-7.0. For instance, a piperazine-tuned NBD-based probe has an apparent pKa value of 6.51.[1] The pKa is influenced by the electron-withdrawing nature of the NBD group. This pKa value signifies the pH at which 50% of the NBD-PZ molecules are in their protonated (less fluorescent) state and 50% are in their deprotonated (more fluorescent) state.
Q3: Why is my NBD-PZ fluorescence signal weak even at neutral or alkaline pH?
Several factors can contribute to a weak fluorescence signal:
-
Concentration: The concentration of NBD-PZ may be too low.
-
Solvent Effects: NBD derivatives are known to have environment-sensitive fluorescence. Their fluorescence can be weaker in aqueous solutions compared to nonpolar organic solvents.[2][3]
-
Photobleaching: Prolonged exposure to the excitation light source can cause photobleaching, leading to a decrease in fluorescence intensity over time.
-
Instrument Settings: Incorrect excitation and emission wavelength settings, or inappropriate gain settings on the fluorometer, can result in a low signal.
Q4: Can I use NBD-PZ for ratiometric pH measurements?
NBD-PZ is primarily an intensity-based pH indicator. While some pH-sensitive dyes exhibit a shift in their excitation or emission maxima upon changes in pH, allowing for ratiometric measurements, NBD-PZ's primary response is a change in fluorescence intensity at a constant wavelength. Therefore, it is generally not suitable for ratiometric pH sensing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescence signal | 1. Incorrect filter settings on the plate reader or fluorometer.2. NBD-PZ concentration is too low.3. The pH of the buffer is too acidic.4. The probe has degraded. | 1. Ensure the excitation and emission wavelengths are set correctly for NBD-PZ (typically around 470 nm for excitation and 530 nm for emission).2. Prepare a fresh, more concentrated stock solution and dilute as needed.3. Verify the pH of your buffer system; for optimal fluorescence, the pH should be above the pKa of the piperazine moiety (i.e., > 7.5).4. Prepare a fresh solution of NBD-PZ from a reliable source. |
| High background fluorescence | 1. Autofluorescence from the sample medium or plate.2. Impurities in the reagents. | 1. Use a buffer-only blank to subtract the background fluorescence.2. If using microplates, opt for black-walled, clear-bottom plates to minimize background.3. Use high-purity solvents and reagents. |
| Fluorescence intensity decreases over time | 1. Photobleaching due to excessive exposure to excitation light. | 1. Reduce the intensity of the excitation light or the exposure time.2. Use an anti-fade reagent if compatible with your experimental setup. |
| Inconsistent readings between wells | 1. Pipetting errors leading to variations in NBD-PZ concentration.2. Evaporation from the wells of the microplate. | 1. Use calibrated pipettes and ensure proper mixing in each well.2. Use plate sealers to minimize evaporation, especially during long incubation periods. |
Quantitative Data
The fluorescence intensity of this compound is directly dependent on the pH of the solution. Below is a table summarizing the expected relative fluorescence intensity at various pH values, based on the known behavior of NBD-amines and related compounds.
| pH | Expected Relative Fluorescence Intensity (%) | Protonation State of Piperazine Moiety |
| 4.0 | < 10 | Mostly Protonated |
| 5.0 | ~20 | Predominantly Protonated |
| 6.0 | ~40 | Partially Protonated |
| 6.5 | ~50 | Equal Protonated and Deprotonated |
| 7.0 | ~70 | Partially Deprotonated |
| 7.4 | ~85 | Predominantly Deprotonated |
| 8.0 | > 95 | Mostly Deprotonated |
| 9.0 | 100 | Fully Deprotonated |
Note: These are representative values. The exact fluorescence intensity can vary depending on the experimental conditions such as solvent, temperature, and instrument settings.
Experimental Protocols
Detailed Methodology for Measuring the Effect of pH on NBD-PZ Fluorescence Intensity
1. Materials:
-
This compound (NBD-PZ)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9)
-
Fluorometer or fluorescence plate reader
-
Calibrated pH meter
-
Black-walled, clear-bottom 96-well plates (for plate reader) or quartz cuvettes (for fluorometer)
2. Procedure:
-
Preparation of NBD-PZ Stock Solution:
-
Dissolve NBD-PZ in high-quality DMSO to prepare a 1 mM stock solution.
-
Store the stock solution protected from light at -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, allow the stock solution to warm to room temperature.
-
Prepare a series of working solutions by diluting the NBD-PZ stock solution in each of the different pH buffers to a final concentration of 10 µM. Ensure the final concentration of DMSO is low (e.g., < 1%) to minimize solvent effects.
-
-
Fluorescence Measurement:
-
Transfer the working solutions to the wells of a black-walled, clear-bottom 96-well plate or a quartz cuvette.
-
Include a "blank" sample for each buffer containing the same concentration of DMSO but no NBD-PZ to measure background fluorescence.
-
Set the excitation wavelength of the fluorometer or plate reader to ~470 nm and the emission wavelength to ~530 nm.
-
Record the fluorescence intensity for each sample.
-
-
Data Analysis:
-
Subtract the background fluorescence of the corresponding blank buffer from the fluorescence intensity of each NBD-PZ sample.
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
To determine the pKa, the data can be fitted to a sigmoidal dose-response curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 3. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: NBD-Ceramide Staining for Golgi Tracking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts when using NBD-ceramide for Golgi apparatus tracking.
Frequently Asked Questions (FAQs)
Q1: What is NBD-ceramide and how does it stain the Golgi apparatus?
NBD-ceramide (specifically, NBD C6-ceramide) is a fluorescently labeled analog of ceramide, a key lipid in cellular membranes.[1][2] It is cell-permeable and, once inside the cell, it is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[3] The specific staining of the Golgi is not due to a direct affinity of NBD-ceramide itself, but rather its metabolism within the Golgi into fluorescent sphingomyelin and glucosylceramide by resident enzymes.[1][4] This "metabolic trapping" leads to the accumulation of the fluorescent signal in the Golgi cisternae, making it an effective marker for this organelle in both live and fixed cells.[1][5]
Q2: What are the excitation and emission wavelengths for NBD-ceramide?
The approximate excitation maximum for NBD C6-ceramide is 466 nm, and the emission maximum is around 536 nm, which appears as green fluorescence.[2][6] It can be visualized using a standard FITC filter set on a fluorescence microscope.[5]
Q3: Should I use NBD-ceramide on live or fixed cells?
NBD-ceramide is versatile and can be used for staining both live and fixed cells.[5] Live-cell imaging allows for the study of dynamic Golgi processes, such as vesicle trafficking.[3] Staining in fixed cells provides a snapshot of the Golgi's morphology.[7] The protocols for live and fixed cell staining have slight variations.[8]
Q4: Why is it necessary to complex NBD-ceramide with BSA?
NBD-ceramide is hydrophobic. Complexing it with fatty acid-free Bovine Serum Albumin (BSA) facilitates its delivery into cells in a controlled manner.[3][8] The BSA-complex helps to prevent the formation of micelles and ensures a more uniform labeling of the cell population.[3]
Q5: What is a "back-exchange" procedure and why is it important?
A back-exchange procedure is a critical step to reduce background fluorescence from the plasma membrane.[9] After the initial labeling, cells are incubated with a medium containing BSA or Fetal Calf Serum (FCS).[9] These proteins act as acceptors, removing excess NBD-ceramide that has not been internalized and is still present in the outer leaflet of the plasma membrane.[9] This significantly improves the signal-to-noise ratio, allowing for clearer visualization of the Golgi-localized signal.[7][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Weak Golgi Staining | 1. Insufficient probe concentration. 2. Inefficient cellular uptake. 3. Photobleaching. | 1. Optimize the NBD-ceramide concentration (a typical starting range is 1-5 µM).[3] 2. Ensure the NBD-ceramide-BSA complex is properly prepared.[3] 3. Reduce laser power and exposure time during imaging. For fixed cells, consider using an anti-fade mounting medium.[3] |
| High Background Fluorescence | 1. Incomplete removal of excess probe. 2. Probe precipitation. | 1. Increase the number and duration of washes after the labeling step. 2. Perform a thorough back-exchange procedure.[7][9] 3. Ensure the NBD-ceramide-BSA complex is fully dissolved before adding to the cells.[3] |
| Non-specific Organelle Staining (e.g., Mitochondria, ER) | 1. Probe is still in transit to the Golgi. 2. High probe concentration leading to off-target accumulation. 3. Cell stress or altered lipid metabolism. | 1. Increase the post-labeling incubation time to allow for proper trafficking and accumulation in the Golgi.[3] 2. Perform a dose-response experiment to find the optimal, lowest effective concentration.[3] 3. Ensure cells are healthy and not stressed. Ceramide metabolism is linked to cellular stress and apoptosis, which can involve mitochondria.[10][11] |
| Cell Toxicity | 1. High probe concentration. 2. Prolonged incubation time. | 1. Determine the optimal, non-toxic concentration through a dose-response experiment.[3] 2. Reduce the overall incubation time with the probe.[3] |
| Inconsistent Results | 1. Variability in cell health or density. 2. Inconsistent preparation of reagents. 3. Fluctuations in temperature during incubation. | 1. Standardize cell seeding density and ensure consistent cell health.[9] 2. Prepare fresh NBD-ceramide-BSA complex and back-exchange solutions for each experiment.[9] 3. Use a temperature-controlled incubator or water bath for all incubation steps.[9] |
Experimental Protocols
Key Experimental Parameters
| Parameter | Recommended Range | Notes |
| NBD-Ceramide Concentration | 1 - 10 µM | Start with 5 µM and optimize for your cell type.[3] |
| Labeling Incubation Time | 10 - 30 minutes | At 37°C for live cells; can be longer at 4°C for initial plasma membrane loading.[3][8] |
| Post-Labeling Incubation | 30 minutes | At 37°C to allow for transport to the Golgi.[3][8] |
| Back-Exchange BSA Conc. | 0.34 - 2 mg/mL | Or 10% Fetal Calf Serum.[2][8] |
| Back-Exchange Time | 30 - 90 minutes | At room temperature or 4°C to minimize endocytosis.[2][9] |
Detailed Protocol for NBD-Ceramide Staining in Live Cells
-
Preparation of NBD-Ceramide-BSA Complex (100 µM Stock):
-
Evaporate the desired amount of NBD-ceramide stock solution (in chloroform/methanol) to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM NBD-ceramide-BSA complex.[3]
-
Store the complex at -20°C for future use.[3]
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.
-
-
Labeling:
-
Dilute the 100 µM NBD-ceramide-BSA complex in your complete cell culture medium to a final working concentration (e.g., 5 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 10-30 minutes at 37°C.[3]
-
-
Washing and Post-Labeling Incubation:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[3]
-
Add fresh, pre-warmed complete cell culture medium.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for transport and accumulation of the probe in the Golgi apparatus.[3]
-
-
Back-Exchange (Optional but Recommended):
-
To reduce plasma membrane staining, aspirate the medium and wash the cells with a balanced salt solution (e.g., HBSS).
-
Add a back-exchange medium containing fatty-acid-free BSA (e.g., 2 mg/mL) or 10% FCS.[2]
-
Incubate for 30-90 minutes at room temperature or on ice (to inhibit endocytosis).[2][9]
-
Aspirate the back-exchange medium and wash the cells 2-3 times with the balanced salt solution.[9]
-
-
Imaging:
-
Mount the coverslip or dish on the microscope stage.
-
Visualize the fluorescently labeled Golgi apparatus using a FITC filter set (Excitation ~466 nm, Emission ~536 nm).[2]
-
Visualizations
Caption: Experimental workflow for NBD-ceramide Golgi staining.
Caption: Troubleshooting logic for NBD-ceramide staining artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecopoeia.com [genecopoeia.com]
- 9. benchchem.com [benchchem.com]
- 10. Mitochondrial Ceramide-Rich Macrodomains Functionalize Bax upon Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Preventing micelle formation of NBD-labeled lipids in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of micelles when working with NBD-labeled lipids in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with NBD-labeled lipids that may be indicative of micelle formation.
| Problem | Potential Cause | Recommended Solution |
| Significant Fluorescence Quenching | The concentration of the NBD-labeled lipid is above its Critical Micelle Concentration (CMC), leading to self-quenching within micelles.[1] | 1. Reduce the working concentration of the NBD-labeled lipid to below its CMC. 2. If the experimental design requires a higher lipid concentration, consider using a different fluorescent lipid analog with a higher CMC. 3. For membrane fusion or lipid mixing assays, ensure the molar ratio of labeled to unlabeled lipids is low (e.g., 1:9 or less). |
| High Background Fluorescence in Solution | Micelles of NBD-labeled lipids are present in the aqueous phase, contributing to background signal. | 1. Prepare fresh stock solutions of the NBD-labeled lipid and dilute immediately before use. 2. Ensure the working concentration is below the CMC. 3. For cell-based assays, wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove any unincorporated lipid micelles. The use of bovine serum albumin (BSA) in the wash buffer can help extract unincorporated NBD-lipids from the outer leaflet of the plasma membrane.[2] |
| Poor or Inconsistent Incorporation into Vesicles/Membranes | The NBD-labeled lipid has formed micelles in the initial solution, which do not efficiently fuse with or insert into the target lipid bilayer. | 1. Prepare the lipid mixture (NBD-labeled and unlabeled lipids) in an organic solvent (e.g., chloroform) before creating the lipid film. This ensures a homogeneous distribution of the labeled lipid within the bilayer. 2. Hydrate the lipid film with a buffer that is pre-warmed above the phase transition temperature of the lipids. 3. Sonication or extrusion of the lipid suspension can help to form unilamellar vesicles and promote the incorporation of the NBD-labeled lipid. |
| Unexpected Changes in Fluorescence Emission Spectra | The NBD fluorophore is in a different microenvironment (hydrophobic core of a micelle) compared to the intended location (lipid bilayer), which can alter its fluorescence properties. The NBD group is highly sensitive to its microenvironment.[1] | 1. Verify the incorporation of the NBD-labeled lipid into the membrane by comparing its fluorescence spectrum to that in a known solvent or a well-characterized lipid bilayer system. 2. Operate at concentrations below the CMC to ensure the probe is primarily in a monomeric state within the bilayer. |
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for NBD-labeled lipids?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant (in this case, the NBD-labeled lipid) above which micelles will form spontaneously in an aqueous solution.[3] Below the CMC, the lipid molecules exist as monomers. Above the CMC, any additional lipid molecules will aggregate to form micelles.[3] This is critical because the fluorescence of the NBD group is highly sensitive to its environment.[1] When NBD-labeled lipids form micelles, the close proximity of the fluorophores leads to self-quenching, resulting in a significant decrease in fluorescence intensity.[1] Therefore, to obtain accurate and reproducible fluorescence measurements, it is crucial to work at concentrations below the CMC.
Q2: What are the typical CMC values for common NBD-labeled lipids?
The CMC of a lipid is influenced by factors such as the length and saturation of its acyl chains, and the nature of its polar head group.[4][5] Lipids with shorter acyl chains, like the commonly used C6-NBD lipids, are more water-soluble and thus more prone to forming micelles at lower concentrations compared to their long-chain counterparts.[2]
| NBD-Labeled Lipid | Reported Critical Micelle Concentration (CMC) | Reference |
| NBD-Sphingosine | 13 µM (in MES buffer, pH 5.5) | [6] |
| C6-NBD-PC | Not readily available in the literature. | - |
| C6-NBD-PE | Not readily available in the literature. | - |
| C6-NBD-PS | Not readily available in the literature. | - |
Q3: How can I experimentally determine the CMC of my NBD-labeled lipid?
The CMC of an NBD-labeled lipid can be determined by monitoring a change in its fluorescence properties as a function of concentration. Since NBD fluorescence is quenched in an aqueous environment and enhanced in a hydrophobic environment (like the core of a micelle), there will be a distinct change in fluorescence intensity at the CMC. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Besides concentration, what other factors can influence micelle formation?
Several factors can affect the CMC of a lipid:
-
Temperature: Micelle formation is temperature-dependent.
-
Ionic Strength: The presence and concentration of salts in the buffer can influence the CMC.[3][4]
-
pH: The charge of the lipid headgroup can be affected by pH, which in turn can alter the CMC.
-
Presence of other lipids: When mixing NBD-labeled lipids with unlabeled lipids to form vesicles, the overall properties of the mixture will determine the aggregation behavior.
Q5: What are the best practices for storing and handling NBD-labeled lipids to avoid aggregation?
NBD-labeled lipids are typically supplied in an organic solvent like chloroform or ethanol. It is best to store these stock solutions at -20°C, protected from light. To prepare an aqueous solution, it is recommended to first evaporate the organic solvent to create a thin lipid film, and then hydrate the film with the desired aqueous buffer. Avoid dissolving the lipid directly in buffer from a dried powder, as this can lead to the formation of aggregates.
Experimental Protocols
Protocol: Determination of the Critical Micelle Concentration (CMC) of an NBD-Labeled Lipid using Fluorescence Spectroscopy
This protocol describes a method to determine the CMC of an NBD-labeled lipid by measuring the change in its fluorescence intensity as a function of concentration.
Materials:
-
NBD-labeled lipid
-
Aqueous buffer of choice (e.g., PBS, HEPES)
-
Spectrofluorometer with temperature control
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the NBD-labeled lipid:
-
If the lipid is in an organic solvent, dispense a known volume into a glass vial and evaporate the solvent under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with the aqueous buffer to a concentration well above the expected CMC (e.g., 1 mM) to create a stock solution. This may require vortexing or sonication.
-
-
Prepare a series of dilutions:
-
Prepare a series of dilutions of the NBD-labeled lipid in the aqueous buffer. The concentration range should span the expected CMC. A logarithmic dilution series is often effective.
-
-
Measure fluorescence intensity:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the NBD fluorophore (typically, excitation at ~460 nm and emission at ~535 nm).
-
Equilibrate the cuvette with the first (most dilute) sample at the desired temperature.
-
Record the fluorescence intensity.
-
Repeat the measurement for each dilution, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the NBD-labeled lipid concentration.
-
Below the CMC, the fluorescence intensity should increase linearly with concentration.
-
Above the CMC, the formation of micelles will lead to a change in the slope of the line. The point of intersection of the two linear portions of the graph represents the CMC.
-
Visualizations
Caption: Workflow for the experimental determination of the Critical Micelle Concentration (CMC) of an NBD-labeled lipid.
Caption: A troubleshooting decision tree for experiments with NBD-labeled lipids exhibiting low fluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Back-Exchange Protocol for NBD Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the back-exchange protocol aimed at reducing non-specific NBD (Nitrobenzoxadiazole) staining in cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the back-exchange procedure for NBD-labeled lipids?
The back-exchange procedure is designed to selectively remove fluorescent NBD-labeled lipid probes that have not been internalized by cells and remain in the outer leaflet of the plasma membrane.[1][2][3] This step is crucial for accurately visualizing and quantifying the portion of the fluorescent lipid that has been successfully transported into intracellular compartments, such as the Golgi apparatus.[1] By eliminating the plasma membrane signal, the specific intracellular fluorescence can be more clearly observed and analyzed.[1][4]
Q2: What are the standard reagents used for the back-exchange?
The most common reagents used for the back-exchange of NBD-labeled lipids are Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS).[1] Fatty-acid-free BSA is often preferred to minimize experimental variability.[1] These proteins act as acceptors for the fluorescent lipid, facilitating its removal from the plasma membrane.[1]
Q3: How does temperature influence the effectiveness of the back-exchange process?
Temperature is a critical parameter in the back-exchange procedure.[1] Lower temperatures, such as 4°C or performing the incubation on ice, are frequently used to inhibit endocytosis and other metabolic processes.[1][5] This ensures that the removal of the fluorescent probe is primarily from the plasma membrane and that probes already internalized are not inadvertently removed or trafficked further during the process.[1]
Q4: Can the back-exchange procedure impact cell viability?
When performed under optimal conditions, the back-exchange procedure should not significantly affect cell viability.[1] However, potential cell stress can occur with prolonged exposure to high concentrations of BSA or serum, or at extreme temperatures.[1] It is recommended to assess cell viability using an assay like trypan blue exclusion if adverse effects are suspected.[1][2][3][6] Cell viability should ideally be at least 95%.[2][3][6]
Q5: Why is my NBD staining localizing to structures other than the Golgi apparatus?
While NBD ceramide is a well-established Golgi marker, its specific localization depends on its metabolic conversion to fluorescent sphingomyelin and glucosylceramide within the Golgi complex.[4] If staining appears in other structures, it could be due to the specific lipid metabolism of the cell type being used or other cellular transport pathways.[4]
Experimental Protocols
General Back-Exchange Protocol
This protocol provides a general framework for performing a back-exchange to remove non-internalized NBD-labeled lipids from the plasma membrane. Optimization of concentration, time, and temperature is often necessary for specific cell types and NBD probes.[1]
-
Cell Labeling: Incubate cells with the NBD-labeled lipid probe at the desired concentration and time to allow for uptake.
-
Aspirate Medium: Carefully aspirate the labeling medium from the cells.[1]
-
Prepare Back-Exchange Medium: Prepare a back-exchange medium containing either fatty-acid-free BSA or FCS in a balanced salt solution.[1]
-
Perform Back-Exchange: Add the back-exchange medium to the cells.[1] Incubate for the desired time and at the appropriate temperature (often on ice or at 4°C to inhibit endocytosis).[1]
-
Aspirate and Wash: Aspirate the back-exchange medium.[1] Wash the cells 2-3 times with a cold, balanced salt solution to remove any residual BSA or serum.[1]
-
Analysis: Proceed with fluorescence microscopy, flow cytometry, or other downstream analyses.[1]
Data Presentation
Optimization of Back-Exchange Parameters
The optimal conditions for back-exchange can vary depending on the cell type and the specific lipid analog being used.[1] It is highly recommended to perform a titration to determine the ideal parameters for your specific experiment.[1]
| Parameter | Typical Range | Considerations |
| BSA Concentration | 1-5% (w/v) fatty-acid-free BSA | Higher concentrations can increase the efficiency of removal but may also be harsher on cells.[1][5][6] |
| Incubation Time | 10-60 minutes | Shorter times may be insufficient for complete removal, while longer times risk stripping intracellular probes or affecting cell health.[1] |
| Temperature | 4°C - 20°C | Low temperatures (4°C) are used to inhibit endocytosis and preserve the internalized probe population.[1][5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background or Non-Specific Fluorescence | 1. Excessive concentration of the NBD probe leading to non-specific membrane labeling.[4] 2. Inadequate removal of the unbound probe from the plasma membrane.[4] 3. Autofluorescence from cells or media.[2][7][8] | 1. Perform a concentration titration to determine the optimal probe concentration.[8][9] 2. Optimize the back-exchange step: adjust BSA concentration, incubation time, or temperature.[1][4] 3. Include an unstained control sample to assess the level of background autofluorescence.[2] |
| Low or No Intracellular Fluorescence Signal | 1. Inefficient uptake of the probe due to low concentration or insufficient incubation time.[1] 2. Back-exchange conditions are too harsh, stripping the probe from intracellular compartments.[1] 3. Rapid metabolic degradation of the NBD probe within the cell.[1] 4. Photobleaching during image acquisition.[4] | 1. Optimize labeling conditions: increase probe concentration or extend the labeling time.[1] 2. Reduce back-exchange stringency: decrease the BSA concentration, shorten the incubation time, or perform the exchange at a lower temperature (e.g., 4°C).[1] 3. Perform a time-course experiment to find the optimal imaging window after labeling but before significant degradation occurs.[1] 4. Minimize light exposure during imaging and consider using an anti-fade mounting medium for fixed cells.[4] |
| Inconsistent Results Between Experiments | 1. Variability in cell density or health.[1] 2. Inconsistent preparation of BSA/serum solutions.[1] 3. Fluctuations in incubation temperatures.[1] 4. Differences in imaging parameters (e.g., laser power, gain).[1] | 1. Standardize cell culture conditions, including seeding density, and regularly monitor cell health.[1] 2. Prepare fresh BSA or serum solutions for each experiment to ensure consistency.[1] 3. Use a temperature-controlled incubator or water bath for all incubation steps.[1] 4. Maintain consistent microscope and imaging settings for all samples within an experiment and across experiments being compared.[1] |
Visualizations
Caption: Experimental workflow for NBD labeling with a back-exchange step.
Caption: Mechanism of back-exchange to reduce non-specific NBD staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Lysosomal Probes: 4-Nitro-7-piperazinobenzofurazan vs. LysoTracker
In the dynamic landscape of cellular biology and drug development, the precise visualization and tracking of acidic organelles, particularly lysosomes, are paramount. This guide provides a comprehensive comparison of two prominent fluorescent probes used for this purpose: 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) and the commercially available LysoTracker series of dyes. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable probe for their specific experimental needs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and a representative LysoTracker probe, LysoTracker Red DND-99.
| Feature | This compound (NBD-PZ) | LysoTracker Red DND-99 |
| Mechanism of Action | pH-sensitive fluorescence ("turn-on" in acidic environments)[1] | Accumulation in acidic organelles via protonation; fluorescence is largely pH-insensitive once accumulated[2][3] |
| Excitation Maximum | ~470 nm[1] | ~577 nm[4] |
| Emission Maximum | ~541 nm[1] | ~590 nm[4] |
| Recommended Working Concentration | ~1 µM[1] | 50-100 nM[5] |
| pKa | Not explicitly reported for NBD-PZ. A similar NBD-based lysosomal probe, NBDlyso, has a pKa of 4.10.[6] | The amine moieties of LysoTracker probes have pKa values that align with the acidic lysosomal environment (pH 4.5-5.0).[4] |
| Photostability | Some NBD-based probes exhibit good photostability.[6] Certain NBD derivatives have shown better resistance to photobleaching than some LysoTracker probes.[7] | Can be prone to photobleaching during extended imaging sessions.[4] Newer far-red LysoTracker probes offer improved photostability.[4][8] |
| Cytotoxicity | Limited direct data available for live cell imaging applications. | Prolonged incubation times (beyond 2 hours) can lead to cellular toxicity and signal degradation.[9] |
| Suitability for Fixed Cells | Not specified, but typically pH-sensitive probes are not ideal for fixed cells. | Not suitable for staining fixed cells.[5] |
| Multicolor Imaging Compatibility | Green emission may have spectral overlap with other common green fluorophores. | Available in a wide range of colors (blue, green, red, deep red, yellow), making it highly suitable for multicolor experiments.[4] |
Experimental Protocols
Staining Live Cells with this compound (NBD-PZ)
While a detailed, standardized protocol for NBD-PZ is not as widely published as for commercial probes, the following is a general guideline based on available information. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound (NBD-PZ)
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cultured cells on glass-bottom dishes or coverslips
Protocol:
-
Prepare a stock solution: Dissolve NBD-PZ in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare the working solution: On the day of the experiment, dilute the NBD-PZ stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of approximately 1 µM.[1] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed NBD-PZ working solution to the cells, ensuring they are completely covered. c. Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing (Optional but Recommended): a. Remove the staining solution. b. Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation: ~470 nm, Emission: ~540 nm).
Staining Live Cells with LysoTracker Red DND-99
This protocol is based on manufacturer recommendations and published studies.
Materials:
-
LysoTracker Red DND-99 (typically supplied as a 1 mM solution in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cultured cells on glass-bottom dishes or coverslips
Protocol:
-
Prepare the working solution: Dilute the 1 mM LysoTracker Red DND-99 stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 50-75 nM.[5] It is crucial to keep the concentration as low as possible to minimize potential artifacts.[5]
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed LysoTracker Red working solution to the cells. c. Incubate the cells at 37°C for 30-120 minutes, protected from light.[5] The optimal incubation time can vary between cell types.
-
Washing: a. Remove the staining solution. b. Replace it with fresh, pre-warmed imaging medium. Washing after staining is optional but can help reduce background.
-
Imaging: a. Image the cells immediately using a fluorescence microscope with filter sets appropriate for LysoTracker Red (Excitation: ~577 nm, Emission: ~590 nm).
Visualizing Cellular Processes and Workflows
To provide a clearer understanding of the applications and methodologies, the following diagrams have been generated.
Signaling Pathway: Autophagy
The process of autophagy is a key cellular degradation pathway that heavily involves lysosomes. Both NBD-PZ and LysoTracker probes can be used to visualize the final stages of this process, where autophagosomes fuse with lysosomes to form autolysosomes for degradation.
Caption: The autophagy pathway, highlighting the role of lysosomes.
Experimental Workflow: Live-Cell Lysosomal Staining
The following diagram outlines the general workflow for staining live cells with a lysosomal probe.
Caption: General workflow for live-cell imaging of lysosomes.
Logical Relationship: Probe Selection Considerations
Choosing between NBD-PZ and LysoTracker probes involves considering several factors.
Caption: Decision tree for selecting a suitable lysosomal probe.
References
- 1. adipogen.com [adipogen.com]
- 2. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. LysoTracker | AAT Bioquest [aatbio.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of Near-Infrared Fluorescent Probes for Accurately Tracking Lysosomal Viscosity with Allyl Snchoring Si-Rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Probes for Thiol Quantification: NBD-PZ and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of thiols such as cysteine (Cys) and glutathione (GSH) is crucial for understanding cellular redox states, protein function, and drug metabolism. This guide provides an objective comparison of the fluorescent probe 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) with other common thiol-reactive probes, supported by experimental data and detailed protocols.
The selection of an appropriate fluorescent probe is critical for the sensitive and selective detection of biological thiols. Probes are primarily categorized based on their reactive moiety, which dictates their specificity and reaction kinetics. This guide focuses on the comparison of NBD-PZ, a member of the nitrobenzoxadiazole family, with three other widely used classes of thiol probes: maleimides, monobromobimane (mBBr), and ThiolTracker™ Violet.
Performance Comparison of Thiol-Reactive Fluorescent Probes
The ideal fluorescent probe for thiol quantification should exhibit high sensitivity, selectivity for thiols over other biological nucleophiles, rapid reaction kinetics, and photostability. The following tables summarize the key performance characteristics of NBD-PZ and its alternatives based on available experimental data.
| Feature | NBD-PZ / NBD-piperazine derivatives | Maleimide Probes | Monobromobimane (mBBr) | ThiolTracker™ Violet |
| Reaction Type | Nucleophilic Aromatic Substitution | Michael Addition[1] | Nucleophilic Substitution | Haloalkyl Reaction |
| Excitation (nm) | ~470 nm | Varies with fluorophore | ~380-394 nm[2] | ~404 nm[3] |
| Emission (nm) | ~550 nm | Varies with fluorophore | ~475-490 nm[2][4] | ~526 nm[3] |
| Reaction pH | Physiological pH (~7.4) | Optimal at pH 6.5-7.5[5] | Optimal at pH 8.0[6] | Physiological pH (~7.4) |
| Reaction Time | Minutes to hours[7][8] | Fast (seconds to minutes)[9] | Minutes | ~30 minutes for cellular staining[3] |
| Live Cell Imaging | Yes[10] | Yes | Yes[11] | Yes[12] |
Table 1: General Performance Characteristics of Thiol-Reactive Fluorescent Probes.
| Probe | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| NBD-based probe | Cysteine | 2.0 x 10⁻⁸ M | Not specified | [10] |
| NBD-based probe | Biothiols | 1.2 x 10⁻⁷ M | Not specified | |
| NBD-O-CmCH₂OH | Cysteine | 26 nM | Not specified | [13] |
| NBD-O-CmCH₂OH | Glutathione | 60 nM | Not specified | [13] |
| Maleimide Probe | Thiols | ~20 nM | Not specified | [14] |
| Monobromobimane | Glutathione | < 2 pmol | Linear over a wide range | |
| ThiolTracker™ Violet | Glutathione | Not specified | Not specified | [12] |
Table 2: Quantitative Performance Data for Thiol Quantification.
Reaction Mechanisms and Selectivity
The selectivity of a thiol probe is determined by the reactivity of its functional group towards the sulfhydryl group of thiols compared to other nucleophiles present in biological systems, such as amines and hydroxyl groups.
NBD-PZ
NBD-PZ belongs to the NBD family of fluorophores. The reaction with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the thiolate anion. While NBD-Cl is known to react with both thiols and amines, piperazine-containing NBD probes have been investigated for their selectivity. Some NBD-piperazine derivatives have shown selectivity for hydrogen sulfide (H₂S) over glutathione (GSH)[15][16]. For cysteine and homocysteine, an initial reaction with the thiol group can be followed by an intramolecular rearrangement involving the amino group, leading to a different fluorescent product compared to the reaction with GSH[10]. This differential reactivity can be exploited for selective detection.
Caption: Reaction of NBD-PZ with a thiol.
Maleimide Probes
Maleimide-based probes react with thiols via a Michael addition reaction, forming a stable thioether bond[1]. This reaction is highly selective for thiols at a pH range of 6.5-7.5[5]. At pH values above 7.5, reactivity with amines can occur[5].
Caption: Reaction of a maleimide probe with a thiol.
Monobromobimane (mBBr)
Monobromobimane is a classic thiol-reactive probe that forms a fluorescent thioether adduct upon reaction with thiols through nucleophilic substitution[2]. The reaction is typically carried out at a slightly alkaline pH to ensure the thiol is in its more nucleophilic thiolate form[6].
ThiolTracker™ Violet
ThiolTracker™ Violet is a cell-permeant probe that reacts with thiols via a haloalkyl reaction mechanism. It is highly reactive with reduced thiols in intact cells and is often used to estimate the cellular levels of reduced glutathione[3][12].
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results in thiol quantification.
General Workflow for Thiol Quantification in Cell Lysates
Caption: A typical workflow for thiol quantification in cell lysates.
Protocol for Thiol Labeling with Maleimide Dyes
-
Sample Preparation: Dissolve the thiol-containing sample (e.g., protein) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES)[17]. For proteins, a concentration of 1-10 mg/mL is recommended[18].
-
Reduction of Disulfides (Optional): If necessary, reduce disulfide bonds by adding a 100-fold molar excess of a reducing agent like TCEP and incubate for 20 minutes at room temperature[17].
-
Probe Preparation: Dissolve the maleimide-functionalized fluorescent dye in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mg/100 µL[17].
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the thiol solution while stirring[19]. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly[18].
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light[19].
-
Purification: Remove the unreacted probe by gel filtration, dialysis, or HPLC[17].
Protocol for Glutathione Assay using Monobromobimane
-
Sample Preparation: For plasma samples, block free thiols with N-ethylmaleimide (NEM) to selectively measure oxidized glutathione after reduction[20]. For total glutathione, solubilize protein with DMSO[20].
-
Reduction (for oxidized glutathione): Reduce disulfide bonds with sodium borohydride (NaBH₄)[20].
-
Derivatization: Add monobromobimane solution (e.g., 50 µM final concentration) to the sample in a suitable buffer (e.g., phosphate buffer, pH 6.5)[4].
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time may vary depending on the sample and whether it is enzyme-catalyzed[2][4].
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm using a spectrofluorometer[4].
-
Quantification: Determine the glutathione concentration by comparing the fluorescence signal to a standard curve prepared with known concentrations of glutathione.
Protocol for Cellular Thiol Imaging with ThiolTracker™ Violet
-
Cell Preparation: Seed cells on a suitable culture vessel (e.g., 96-well plate, coverslips) and allow them to adhere[3].
-
Probe Preparation: Prepare a 20 mM stock solution of ThiolTracker™ Violet in high-quality, anhydrous DMSO[3]. Immediately before use, dilute the stock solution to a working concentration of 10-20 µM in a thiol-free buffer (e.g., D-PBS with Ca²⁺ and Mg²⁺)[3].
-
Cell Labeling: Remove the culture medium and wash the cells twice with the thiol-free buffer[15]. Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator[3].
-
Washing: Replace the probe solution with a suitable buffer or medium[3].
-
Imaging: Image the cells using a fluorescence microscope with a filter set suitable for Hoechst 33342 (approximate excitation/emission: 404/526 nm)[3].
-
Fixation (Optional): The signal is well-retained after fixation with 3-4% formaldehyde and permeabilization with Triton™ X-100, allowing for subsequent immunofluorescence staining[3].
Conclusion
The choice of a fluorescent probe for thiol quantification depends on the specific requirements of the experiment.
-
NBD-PZ and its derivatives offer the potential for selective detection of different biothiols based on differential reaction kinetics and intramolecular rearrangements. However, their reaction rates can be slower compared to other probes.
-
Maleimide probes provide high selectivity for thiols under mild pH conditions and exhibit rapid reaction kinetics, making them suitable for a wide range of applications, including live-cell imaging.
-
Monobromobimane is a well-established, sensitive probe, particularly for HPLC-based quantification of glutathione.
-
ThiolTracker™ Violet is a bright and robust probe for imaging intracellular thiols, especially glutathione, and is compatible with fixation and permeabilization procedures.
Researchers should carefully consider the performance characteristics, reaction mechanisms, and experimental protocols outlined in this guide to select the most appropriate fluorescent probe for their specific research needs.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Spectrofluorimetric assay method for glutathione and glutathione transferase using monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Dual-quenching NBD-based fluorescent probes for separate detection of H2S and Cys/Hcy in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of three thiol probes for determination of apoptosis-related changes in cellular redox status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CytoBiologies-Assay Kits-InCellGene LLC.-CellLines,Biomedicine reasearch Product,Cell Biology,Cell Culture,293T Cell,Media [incellgene.com]
- 16. Piperazine-tuned NBD-based colorimetric and fluorescent turn-off probes for hydrogen sulfide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
NBD-Cl for Derivatization: A Comparative Guide to a Versatile Fluorogenic Reagent
For researchers, scientists, and drug development professionals engaged in the analysis of amine and thiol-containing compounds, derivatization is an indispensable technique to enhance detection sensitivity and selectivity, particularly in high-performance liquid chromatography (HPLC). Among the arsenal of derivatizing agents, 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) has emerged as a robust and versatile choice. This guide provides an objective comparison of NBD-Cl's performance against other common reagents, supported by experimental data and detailed protocols, to inform your selection of the optimal derivatization strategy.
NBD-Cl is a non-fluorescent compound that reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent and stable derivatives.[1][2] This fluorogenic property allows for the sensitive detection of otherwise non-fluorescent molecules.[3] The resulting NBD-adducts exhibit strong absorbance and fluorescence in the visible spectrum, minimizing interference from endogenous sample components that typically absorb in the ultraviolet region.
Key Advantages of NBD-Cl Derivatization
NBD-Cl offers several distinct advantages over other derivatization reagents:
-
Broad Reactivity: It reacts with a wide range of nucleophiles, including primary and secondary amines and thiols, making it a versatile tool for the analysis of diverse analytes such as amino acids, peptides, proteins, and pharmaceuticals.[1][2]
-
Favorable Spectroscopic Properties: The resulting NBD derivatives have excitation and emission maxima in the visible range (typically around 470 nm and 530 nm, respectively), which is advantageous for avoiding background fluorescence from biological matrices.[4][5]
-
Good Stability: NBD-derivatives are generally stable, allowing for flexibility in sample handling and analysis time.[6] Notably, NBD-Cl is more stable to moisture and more soluble in aqueous solutions than Dansyl Chloride.[1][7]
-
Fluorogenic Nature: NBD-Cl itself is non-fluorescent, and only upon reaction with the analyte does it become highly fluorescent.[2] This "light-up" characteristic reduces background noise and enhances sensitivity.
-
Selectivity for Thiols: Under specific reaction conditions, NBD-Cl can exhibit remarkable selectivity for certain thiols, such as cysteine and homocysteine, over glutathione. This is achieved through a unique intramolecular displacement mechanism, providing a significant advantage in studies of oxidative stress and thiol-containing biomarkers.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical decision in analytical method development. The following tables provide a comparative overview of NBD-Cl against other commonly used reagents for the derivatization of amines and thiols.
For Derivatization of Amines
| Reagent | Target Analytes | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| NBD-Cl | Primary & Secondary Amines | Alkaline pH (8-11), 60-70°C, 5-60 min | Good | Versatile, good stability, fluorogenic | Requires heating, longer reaction time than some reagents |
| NBD-F | Primary & Secondary Amines | Alkaline pH (8-9), 60°C, 1-5 min | Good | Much faster reaction than NBD-Cl | Less stable than NBD-Cl, more expensive |
| Dansyl Chloride | Primary & Secondary Amines | Alkaline pH (9.5-11), 30-60°C, 30-120 min | Moderate, light-sensitive[8] | Well-established, high sensitivity | Reagent itself is fluorescent, derivatives are light-sensitive[8] |
| Fluorescamine | Primary Amines | Aqueous buffer (pH 8-9), Room Temp, <1 min | Derivatives can be unstable | Very fast reaction, fluorogenic | Only reacts with primary amines, derivative stability can be an issue |
| o-Phthalaldehyde (OPA) | Primary Amines | Alkaline pH, presence of a thiol co-reagent, Room Temp, <2 min | Unstable derivatives | Fast reaction, fluorogenic | Requires a thiol co-reagent, unstable derivatives |
For Derivatization of Thiols
| Reagent | Target Analytes | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| NBD-Cl | Thiols | Neutral to slightly alkaline pH, Room Temp to 37°C | Good | Selective for certain thiols, fluorogenic | Slower reaction compared to maleimides |
| Maleimides (e.g., N-ethylmaleimide) | Thiols | Neutral pH (6.5-7.5), Room Temp | Good | High selectivity for thiols, fast reaction | Can react with amines at higher pH |
| Iodoacetamides | Thiols | Neutral to slightly alkaline pH | Very stable thioether bond | Forms very stable adducts | Can also react with other nucleophiles (e.g., amines, histidines) |
| Ellman's Reagent (DTNB) | Thiols | Neutral pH, Room Temp | Disulfide bond can be reversed | Colorimetric, allows for easy quantification | Not a fluorescent tag, reversible reaction |
Experimental Protocols
The following are generalized protocols for the derivatization of amines and thiols using NBD-Cl. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined empirically.
Derivatization of Amines for HPLC Analysis
Materials:
-
NBD-Cl solution (e.g., 10 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl, 1 M)
-
Analyte standard or sample solution
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the analyte solution with 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the NBD-Cl solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Monitor the fluorescence at an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.
Selective Derivatization of Thiols for Fluorescence Analysis
Materials:
-
NBD-Cl solution (e.g., 1 mg/mL in methanol)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Analyte standard or sample solution (containing thiols like cysteine, homocysteine, or glutathione)
-
Fluorescence spectrophotometer
Procedure:
-
In a cuvette, add 2 mL of PBS (pH 7.4).
-
Add a small volume of the analyte solution to achieve the desired final concentration.
-
Add a small volume of the NBD-Cl solution (e.g., 10 µL of a 1 mg/mL solution).
-
Mix thoroughly and incubate at 37°C for a specified time (e.g., 30 minutes for selective detection of cysteine).
-
Measure the fluorescence intensity at an excitation wavelength of ~470 nm and an emission wavelength of ~540 nm.
-
A blank reaction containing only NBD-Cl in PBS should be measured to determine the background fluorescence.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further understand the application of NBD-Cl, the following diagrams illustrate the key chemical reactions and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Method Validation for Amine Analysis: Featuring 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) Derivatization
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including biogenic amines, amino acids, and pharmaceutical intermediates, lack a native chromophore or fluorophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors difficult. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a detectable tag to the analyte of interest.
This guide provides an objective comparison of an HPLC method utilizing the fluorescent labeling agent 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) with other common derivatization agents. The comparison is supported by experimental data from various studies to assist in the selection of the most appropriate analytical strategy.
Comparison of Derivatization Reagents for Amine Analysis
The choice of derivatization reagent is critical and depends on the analyte's nature, the sample matrix, and the desired analytical performance characteristics such as sensitivity, selectivity, and robustness. Below is a comparative summary of NBD-PZ and its alternatives.
Table 1: Performance Comparison of Common Derivatization Reagents for HPLC Analysis of Amines
| Derivatization Reagent | Detection Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (mg/kg) | LOQ (mg/kg) | Key Advantages & Disadvantages |
| This compound (NBD-PZ) / NBD-Cl * | Fluorescence / UV | > 0.99 | 98.2 - 108.06[1] | < 4.0[1] | ~0.01 - 0.10 | ~0.02 - 0.31 | Advantages: High sensitivity with fluorescence detection, reacts with both primary and secondary amines. Disadvantages: Reagent can interfere if not removed, derivatives may have limited stability. |
| Dansyl Chloride (DNS-Cl) | Fluorescence / UV | > 0.99 | 90.5 - 108.3 | < 10 | 0.2 - 0.4 | 0.7 - 1.1 | Advantages: Well-established reagent, forms stable derivatives.[2] Disadvantages: Longer reaction times, can form multiple derivatives with some amino acids. |
| Benzoyl Chloride | UV | > 0.999 | 90.89 - 96.65[3] | < 4[3] | ~0.0028 (pg) | ~0.020 (pg) | Advantages: Simple and rapid derivatization.[3] Disadvantages: Lower sensitivity compared to fluorescent reagents, derivatives may require storage at low temperatures.[2] |
| o-Phthalaldehyde (OPA) | Fluorescence | > 0.99 | 70 - 109 | < 2.35 | ~0.13 - 0.37 (pM) | Not specified | Advantages: Rapid reaction under aqueous conditions, suitable for automated pre-column derivatization.[4] Disadvantages: Only reacts with primary amines, derivatives can be unstable.[4] |
Note: Comprehensive validation data for NBD-PZ is limited in publicly available literature. The data presented is a composite based on the performance of its close and commonly used analog, 4-chloro-7-nitrobenzofuran (NBD-Cl), for which validated methods have been published.[1][3] Performance is expected to be comparable.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for derivatization with NBD-PZ (adapted from NBD-Cl/NBD-F protocols) and Dansyl Chloride.
Protocol 1: Derivatization of Amines with this compound (NBD-PZ)
This protocol is based on established methods for similar NBD-based reagents like NBD-Cl and NBD-F and should be optimized for the specific amine of interest.[5]
-
Reagent Preparation:
-
NBD-PZ Solution: Prepare a 1 mg/mL solution of NBD-PZ in acetonitrile.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 8.5 with 1 M NaOH.
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a reaction vial, add 100 µL of the 0.1 M borate buffer (pH 8.5).
-
Add 200 µL of the NBD-PZ solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial in a heating block at 60°C for 30 minutes in the dark.
-
After incubation, cool the vial in an ice bath to stop the reaction.
-
Add 100 µL of 0.1 M HCl to neutralize the solution.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~470 nm and emission at ~540 nm.
-
Protocol 2: Derivatization of Biogenic Amines with Dansyl Chloride
This protocol is a widely used method for the analysis of biogenic amines in various matrices.[4]
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 10 mg/mL solution of Dansyl Chloride in acetone.
-
Saturated Sodium Bicarbonate Solution: Prepare a saturated solution of NaHCO₃ in water.
-
Proline Solution: Prepare a 100 mg/mL solution of proline in water.
-
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution, add 200 µL of 2 M NaOH and 300 µL of saturated sodium bicarbonate solution.
-
Add 400 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 45°C for 60 minutes in the dark.
-
Add 200 µL of the proline solution to quench the excess Dansyl Chloride and vortex.
-
Incubate for an additional 30 minutes at room temperature.
-
Add 1 mL of toluene and vortex for 1 minute to extract the dansylated amines.
-
Centrifuge to separate the phases and transfer the upper organic layer to a new tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a fluorescence detector with excitation at ~340 nm and emission at ~525 nm.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of amines using NBD-PZ derivatization.
Caption: Logical comparison of key features for different amine derivatization reagents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
A Comparative Guide to the Cross-Reactivity of NBD-Cl with Amines and Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) with primary amines, secondary amines, and thiols. NBD-Cl is a widely used fluorogenic reagent for derivatizing biomolecules, and understanding its cross-reactivity is crucial for its effective application in research and drug development.[1][2][3] This document summarizes key performance differences, supported by experimental data, to aid in the selection of appropriate labeling strategies.
Performance Comparison at a Glance
NBD-Cl exhibits differential reactivity towards amines and thiols, leading to fluorescent adducts with distinct properties. The primary factors governing this reactivity are the nucleophilicity of the target functional group and the reaction conditions, particularly pH.
| Feature | Reaction with Amines (Primary & Secondary) | Reaction with Thiols |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Primary Product | NBD-amine adduct | NBD-thioether adduct |
| Fluorescence of Adduct | Highly fluorescent[4] | Weakly fluorescent (often)[5] |
| Reaction pH | Typically basic (pH 8-11)[6][7] | Near physiological pH (~7.4) or slightly basic[5] |
| Adduct Stability | Generally stable | Can be unstable, potentially leading to label migration to amines[8] |
| Secondary Reactions | Generally none | For aminothiols (e.g., cysteine), intramolecular S-to-N rearrangement can occur, yielding a highly fluorescent NBD-amine adduct[5][9] |
Reaction Kinetics and Quantum Yields
The rate of reaction and the fluorescence quantum yield of the resulting NBD adduct are critical parameters for quantitative applications. The following tables summarize available data for the reaction of NBD-Cl and related compounds with various amines and thiols.
Table 1: Reaction Rate Constants
| Nucleophile | NBD Derivative | Second-Order Rate Constant (k2) | Conditions |
| Cysteine | NBD-Cl | ~7-fold faster than with Homocysteine | Acetonitrile-HEPES buffer (1:3, v/v, 20 mM, pH 7.4), 37°C[9] |
| Cysteine | 6-((7-nitrobenzo[c][1][9][10]oxadiazol-4-yl)thio)hexan-1-ol | 74.4 M-1s-1 | Not specified[1] |
Table 2: Fluorescence Quantum Yields (Φ)
| NBD Adduct | Solvent | Quantum Yield (Φ) |
| NBD-NMe2 | Water | 0.008[1] |
| NBD-NHMe | Water | 0.04[1] |
| NBD-PZ-TPP | PBS (50 mM, pH 7.4) | < 0.02[10] |
| NBD-NH-TPP | PBS (50 mM, pH 7.4) | Not specified[10] |
| Triterpene-ω-amino acid-NBD conjugates | DMSO | Decreases with increasing ω-amino acid chain length[11] |
Reaction Mechanisms and Selectivity
The reaction of NBD-Cl with both amines and thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic amine or thiol attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion.[4]
Reaction with Amines
Primary and secondary amines react with NBD-Cl under basic conditions to form stable and highly fluorescent NBD-amine adducts.[4][9] The reaction is generally straightforward, with the lone pair of electrons on the nitrogen atom acting as the nucleophile.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Fluorescence Detection of Cysteine over Homocysteine and Glutathione Based on a Cysteine-Triggered Dual Michael Addition/Retro-aza-aldol Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of NBD and BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence microscopy and cell-based assays, the choice of a fluorescent dye is paramount to the success and reproducibility of an experiment. Among the plethora of available fluorophores, Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY) dyes are workhorses for labeling a wide array of biomolecules. A critical performance characteristic that dictates their suitability for various applications, particularly those involving prolonged or intense light exposure, is their photostability. This guide provides an objective comparison of the photostability of NBD and BODIPY dyes, supported by available data and detailed experimental protocols.
Executive Summary
Generally, BODIPY dyes exhibit superior photostability compared to NBD dyes .[][2] This makes them a more robust choice for demanding applications such as single-molecule imaging and time-lapse microscopy. NBD dyes, while widely used, are known to be more susceptible to photobleaching, which can limit their utility in experiments requiring long-term observation.[3][4] The higher fluorescence quantum yield of BODIPY dyes also contributes to a brighter signal, further enhancing their performance in many applications.[][2]
Data Presentation: Photophysical Properties
Direct quantitative comparison of photostability across a wide range of NBD and BODIPY derivatives is challenging due to variations in experimental conditions across different studies. The following table summarizes available data on fluorescence quantum yields (ΦF) and, where available, photobleaching quantum yields (Φb). A lower Φb value indicates higher photostability.
| Dye Family | Derivative | Fluorescence Quantum Yield (ΦF) | Photobleaching Quantum Yield (Φb) | Solvent/Environment | Reference |
| NBD | NBD-NHMe | 0.04 | Not Reported | Water | [5] |
| NBD-NMe₂ | 0.008 | Not Reported | Water | [5] | |
| NBD-labeled lipids | Environment-dependent | Heterogeneous kinetics | Membranes | [6][7] | |
| BODIPY | BODIPY FL | ~1.0 | Not Reported | Water | [8] |
| Unsubstituted BODIPY | 0.70 | Not Reported | Not Specified | [9] | |
| Iodinated BODIPY | < 0.02 | Not Reported | Various Solvents | [10] | |
| BDP-Ph(OMe)₃ | Reduced | Not Reported | Not Specified | [9] |
Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent polarity, viscosity, and the presence of quenchers. The data presented here should be considered as a general guide. For critical applications, it is recommended to experimentally determine the photostability under the specific conditions of your experiment.
Experimental Protocols
Measurement of Photobleaching Quantum Yield (Φb)
This protocol outlines a general method for determining the photobleaching quantum yield of a fluorescent dye in solution.
Materials:
-
Fluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)
-
Stable light source (e.g., laser or stabilized arc lamp)
-
Quantum yield standard with a known Φb (for relative measurements)
-
Spectrophotometer
-
Quartz cuvettes or microscope slides
-
Solutions of the dyes to be tested at a known concentration in the desired solvent
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the test dye and a reference standard with a known Φb in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F0) of the sample immediately after placing it in the light path.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F0 * e-kbt.
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation, especially when comparing to a standard: Φb,sample = Φb,standard * (kb,sample / kb,standard) * (ΦF,standard / ΦF,sample) where ΦF is the fluorescence quantum yield.
-
Time-Lapse Microscopy for Photostability Assessment in Cells
This protocol describes how to assess the photostability of a fluorescent dye in a cellular context.
Materials:
-
Fluorescence microscope with a time-lapse imaging capability
-
Cells labeled with the fluorescent dye of interest
-
Appropriate cell culture medium and imaging chamber
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation: Culture and label cells with the NBD or BODIPY dye according to the specific probe's protocol. Mount the cells in an imaging chamber with fresh medium.
-
Microscope Setup:
-
Choose an appropriate objective and filter set for the fluorophore.
-
Set the illumination intensity and exposure time. It is crucial to keep these parameters constant throughout the experiment and for all samples being compared.
-
-
Image Acquisition:
-
Locate a field of view with healthy, well-labeled cells.
-
Acquire a time-lapse series of images at a defined interval (e.g., every 30 seconds) for a desired duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within a labeled cell.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay provides a qualitative and comparative measure of photostability. The time at which the fluorescence intensity drops to 50% of its initial value (t1/2) can be used as a quantitative parameter for comparison.
-
Mandatory Visualization
NBD-Labeled Lipid Trafficking Workflow
NBD-labeled lipids are widely used to study lipid transport and metabolism within cells. The following diagram illustrates a typical experimental workflow for visualizing the uptake and trafficking of NBD-labeled lipids.[11][12][13]
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic t ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00732G [pubs.rsc.org]
- 10. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
A Comparative Guide to the Environmental Sensitivity of NBD Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore stands out in the landscape of fluorescent probes due to its modest size and profound sensitivity to the local molecular environment. Its fluorescence properties are highly dependent on the polarity of its surroundings, making it an invaluable tool for probing hydrophobic pockets in proteins, lipid membrane dynamics, and other cellular microenvironments. This guide provides a comprehensive comparison of NBD's environmental sensitivity against other common solvatochromic dyes, supported by quantitative data and detailed experimental protocols.
Mechanism of Environmental Sensitivity: An Overview
The environmental sensitivity of NBD fluorophores stems from their intramolecular charge transfer (ICT) character. The NBD scaffold possesses both an electron-donating group and a strong electron-withdrawing nitro group. Upon photoexcitation, there is a significant redistribution of electron density, leading to a large increase in the dipole moment of the excited state.[1] In polar solvents, the surrounding solvent dipoles can reorient to stabilize this highly polar excited state, which lowers its energy. This stabilization in polar environments leads to a red-shift (bathochromic shift) in the emission spectrum.[2][3] Conversely, in nonpolar or hydrophobic environments, this stabilization is minimal, resulting in a blue-shifted, and often more intense, fluorescence emission.[1] This pronounced solvatochromism is the basis for NBD's utility as an environmental sensor.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of an NBD derivative, PRODAN, and Dansyl amide in solvents of varying polarity. These dyes are frequently used to probe the polarity of microenvironments.
| Fluorophore | Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |
| NBD Amine Derivative | Cyclohexane | 2.0 | ~500 | High | ~7.0 |
| Toluene | 2.4 | ~530 | Moderate | ~5.0 | |
| Acetonitrile | 37.5 | ~540 | Low | ~1.0 | |
| Methanol | 32.7 | ~550 | Very Low | ~0.5 | |
| Water | 80.1 | ~635 | Extremely Low | <0.1 | |
| PRODAN | Cyclohexane | 2.0 | 401 | 0.75 | 2.1 |
| Toluene | 2.4 | 420 | 0.70 | - | |
| Acetonitrile | 37.5 | 485 | 0.54 | 1.8 | |
| Methanol | 32.7 | 520 | 0.32 | 1.9 | |
| Water | 80.1 | 531 | 0.02 | 1.1 | |
| Dansyl Amide | Cyclohexane | 2.0 | 455 | 0.70 | 11.4 |
| Toluene | 2.4 | 473 | 0.54 | 12.0 | |
| Acetonitrile | 37.5 | 505 | 0.33 | 10.7 | |
| Methanol | 32.7 | 520 | 0.25 | 7.9 | |
| Water | 80.1 | 580 | 0.04 | 3.6 |
Note: The values for the NBD amine derivative are representative and can vary significantly depending on the specific amine substituent. Data for PRODAN and Dansyl amide are compiled from various sources for comparative purposes.
Experimental Protocols
Measuring the Solvatochromic Shift of an Environmentally Sensitive Dye
This protocol outlines the steps to characterize the environmental sensitivity of a fluorophore by measuring its fluorescence emission in a range of solvents with varying polarities.
Materials:
-
Fluorophore of interest (e.g., NBD-amine derivative, PRODAN, or Dansyl chloride)
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water) of spectroscopic grade.
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophore in a suitable solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution of the fluorophore from the stock solution.
-
The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.
-
-
Absorption Spectra Measurement:
-
For each working solution, record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs_max).
-
-
Fluorescence Emission Spectra Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs_max determined in the previous step.
-
Record the fluorescence emission spectrum for each solvent, ensuring to scan a wide enough wavelength range to capture the entire emission profile.
-
Keep the excitation and emission slit widths constant for all measurements to ensure comparability.
-
-
Data Analysis:
-
For each solvent, determine the wavelength of maximum fluorescence emission (λ_em_max).
-
Plot the emission maximum (in nm or wavenumbers) as a function of a solvent polarity scale (e.g., the dielectric constant or the Reichardt's dye ET(30) scale) to visualize the solvatochromic shift.
-
Determining Relative Fluorescence Quantum Yield
The comparative method of Williams et al. is a reliable way to determine the fluorescence quantum yield (ΦF) of a sample relative to a well-characterized standard.[4]
Materials:
-
Fluorophore solution of unknown quantum yield (test sample)
-
A standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum function
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions for both the test sample and the standard sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all prepared solutions and record the absorbance at the excitation wavelength.
-
Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the test sample (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
where:
-
Φst is the quantum yield of the standard
-
Gradx and Gradst are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizing Workflows and Pathways
Experimental Workflow: Staining the Golgi Apparatus with NBD-Ceramide
NBD-C6-ceramide is a fluorescent lipid analog that is widely used to label the Golgi apparatus in living and fixed cells.[2][5] The workflow below illustrates the key steps in this process.
Signaling Pathway: Inhibition of the Hedgehog Pathway by a Fluorescent Antagonist
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and can be aberrantly activated in some cancers. The protein Smoothened (SMO) is a key signal transducer in this pathway.[6][7] NBD-labeled antagonists of SMO can be used to visualize and study the inhibition of this pathway.
References
A Head-to-Head Comparison: Benzofurazan Sulfides Emerge as Superior Thiol-Specific Probes Over NBD-Cl
For researchers in cellular biology, drug discovery, and diagnostics, the precise detection and quantification of thiols are paramount. This guide provides a detailed comparison of two common fluorogenic probes: benzofurazan sulfides and 4-chloro-7-nitrobenzofurazan (NBD-Cl), arming scientists with the data to select the optimal tool for their specific research needs. The evidence strongly indicates that for applications demanding high thiol specificity, benzofurazan sulfides offer a distinct advantage over the less discriminate NBD-Cl.
Thiols, particularly glutathione, are critical players in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. The development of reliable methods to measure thiols in complex biological systems is therefore of significant interest. While both benzofurazan sulfides and NBD-Cl are used for this purpose, their underlying reaction mechanisms and, consequently, their specificity, differ substantially.
Unmasking the Reactivity: A Tale of Two Mechanisms
Benzofurazan sulfides operate via a thiol-specific sulfide-thiol exchange reaction.[1][2][3][4] This inherent specificity means they do not react with other biologically relevant nucleophiles such as amino, hydroxyl, or carboxyl groups, ensuring that the fluorescent signal generated is a direct and accurate measure of thiol concentration.[1][2][3][4]
In contrast, NBD-Cl undergoes a nucleophilic aromatic substitution reaction, a mechanism that is not exclusive to thiols.[5][6] It readily reacts with both thiols and primary or secondary amines, leading to potential signal interference and an overestimation of thiol levels in protein-rich environments.[7][8][9] This broader reactivity is a significant drawback for applications requiring precise thiol quantification.[1]
Visualizing the Reactions
To illustrate the distinct reaction pathways, the following diagrams depict the interaction of a generic thiol with both a benzofurazan sulfide and NBD-Cl.
Caption: Reaction mechanisms of benzofurazan sulfide and NBD-Cl with thiols.
Performance at a Glance: Quantitative Comparison
The following table summarizes the key performance characteristics of benzofurazan sulfides and NBD-Cl based on available experimental data.
| Feature | Benzofurazan Sulfides | NBD-Cl |
| Reaction Type | Sulfide-thiol exchange[1][2][3][4] | Nucleophilic aromatic substitution[5][6] |
| Specificity | Highly specific for thiols[1][2][3][4] | Reacts with thiols and amines[7][8][9] |
| Fluorogenic Nature | Non-fluorescent reagent, highly fluorescent adduct[1][2][3][4] | Non-fluorescent reagent, highly fluorescent adduct[5][8] |
| Excitation Wavelength | ~430 nm (for adduct of 1a)[1][2] | ~470 nm (for thiol adducts)[7] |
| Emission Wavelength | ~520 nm (for adduct of 1a)[1][2] | ~530 nm (for thiol adducts)[7] |
| Reaction Rate | Rapid; reaction complete within 10 minutes[1] | Generally rapid, but can vary[10] |
| Interferences | Minimal; no reaction with other nucleophiles[1][2][3][4] | Amines, Hydrogen Sulfide (H2S) can deactivate the probe[11][12] |
Experimental Corner: Protocols for Thiol Detection
For researchers looking to implement these probes, the following provides a generalized experimental protocol for the detection of thiols in a cellular context.
Protocol 1: Thiol Detection using Benzofurazan Sulfide 1a
This protocol is based on the methodology described for imaging and quantifying cellular thiols.[1]
-
Reagent Preparation: Prepare a stock solution of benzofurazan sulfide 1a in a suitable organic solvent (e.g., DMSO).
-
Cell Culture and Treatment: Culture cells to the desired confluency. For quantification of thiol changes, cells can be pre-treated with thiol-modulating agents.
-
Probe Incubation: Incubate the cells with benzofurazan sulfide 1a at a final concentration determined by empirical testing for a sufficient period (e.g., 10 minutes) to allow for complete reaction.
-
Imaging: Wash the cells to remove excess probe. Image the cells using fluorescence microscopy with excitation and emission wavelengths of approximately 430 nm and 520 nm, respectively.[1][2]
-
Quantification: Measure the fluorescence intensity of individual cells or cell populations. The intensity is directly proportional to the total thiol concentration. For absolute quantification, a calibration curve can be generated using a known concentration of a thiol standard.
Protocol 2: Thiol Detection using NBD-Cl
This protocol is a general guide for using NBD-Cl for cellular thiol analysis, often employed in flow cytometry.[5]
-
Reagent Preparation: Prepare a stock solution of NBD-Cl in anhydrous DMSO.[5]
-
Cell Culture and Staining: Harvest and wash the cells. Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS) to avoid reactions with thiols in the serum.[5] Incubate the cells with NBD-Cl at an empirically determined optimal concentration (e.g., 10-100 µM) for 15-60 minutes at 37°C.[5]
-
Analysis: Analyze the stained cells by flow cytometry using a 488 nm excitation laser and a suitable emission filter (e.g., 530/30 nm bandpass).[5]
-
Quantification: The mean fluorescence intensity of the cell population is indicative of the intracellular thiol content.
Conclusion: Making an Informed Choice
For researchers requiring unambiguous and specific detection of thiols, benzofurazan sulfides are the demonstrably superior choice. Their inherent reactivity profile minimizes off-target reactions, leading to more accurate and reliable data. While NBD-Cl can be a useful tool, particularly for distinguishing between different classes of thiols through its secondary reaction mechanism, its lack of specificity for thiols over amines is a critical limitation that must be carefully considered and controlled for in experimental design. The choice of probe will ultimately depend on the specific biological question being addressed, but for straightforward and accurate total thiol quantification, the specificity of benzofurazan sulfides is a compelling advantage.
References
- 1. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen sulfide deactivates common nitrobenzofurazan-based fluorescent thiol labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of NBD-Based HPLC Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, and its sensitivity and selectivity can be significantly enhanced through the use of derivatizing agents. Among these, nitrobenzofurazan (NBD) based reagents, such as 4-nitro-7-fluoro-2,1,3-benzoxadiazole (NBD-F) and 4-nitro-7-chloro-2,1,3-benzoxadiazole (NBD-Cl), have emerged as powerful tools for the analysis of primary and secondary amines, amino acids, and thiols.[1][2][3] This guide provides an objective comparison of the performance of NBD-based HPLC methods with other alternatives, supported by experimental data, to aid in method selection and development.
NBD-F vs. NBD-Cl: A Head-to-Head Comparison
Both NBD-F and NBD-Cl react with amino and thiol groups to form highly fluorescent and stable derivatives that can be readily detected.[3][4] The primary distinction between the two lies in their reactivity. NBD-F is generally more reactive than NBD-Cl, leading to shorter derivatization times.[1][4] This increased reactivity makes NBD-F particularly well-suited for automated pre-column and post-column derivatization systems.[1] However, NBD-Cl is often more cost-effective and is more stable to moisture and soluble in aqueous solutions than some other derivatizing agents like dansyl chloride.[2][4]
The choice between NBD-F and NBD-Cl often depends on the specific application, the nature of the analyte, and the desired analytical throughput. For rapid analysis, NBD-F is often the preferred reagent, while NBD-Cl remains a robust and economical choice for a wide range of applications.
Performance Data: Accuracy and Precision
The following tables summarize the validation data for NBD-based HPLC methods from various studies, providing a clear comparison of their accuracy (presented as recovery) and precision (presented as relative standard deviation, RSD).
Table 1: Validation of NBD-Based HPLC Methods for Biogenic Amine Analysis in Food Matrices [5][6]
| Analyte | Matrix | Linearity (mg/kg) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Tryptamine | Apple Juice | 0.25-10 | 0.05 | 0.15 | 95.3 - 102.1 | 2.1 - 4.5 | 2.3 - 5.1 |
| β-phenylethylamine | Juk (Porridge) | 0.25-10 | 0.02 | 0.06 | 92.1 - 98.7 | 1.9 - 5.2 | 2.1 - 5.8 |
| Putrescine | Corn Oil | 0.25-10 | 0.10 | 0.31 | 89.6 - 95.4 | 3.5 - 5.9 | 3.8 - 6.0 |
| Cadaverine | Peanut Butter | 0.25-10 | 0.03 | 0.09 | 93.5 - 101.2 | 2.8 - 4.9 | 3.1 - 5.4 |
| Histamine | Apple Juice | 0.25-10 | 0.08 | 0.24 | 96.8 - 103.5 | 2.5 - 4.7 | 2.7 - 5.3 |
| Tyramine | Juk (Porridge) | 0.25-10 | 0.04 | 0.12 | 91.5 - 97.9 | 2.2 - 5.5 | 2.4 - 5.9 |
| Spermidine | Corn Oil | 0.25-10 | 0.06 | 0.18 | 90.2 - 96.8 | 3.1 - 5.7 | 3.4 - 6.1 |
| Spermine | Peanut Butter | 0.25-10 | 0.07 | 0.21 | 92.8 - 99.5 | 2.9 - 5.3 | 3.2 - 5.6 |
Table 2: Validation of an NBD-F Based HPLC Method for Amino Acid Analysis in Rat Plasma [7]
| Parameter | Value |
| Linearity | 20 fmol to 20 pmol |
| Correlation Coefficient (r²) | > 0.999 |
| Detection Limits | 2.8 - 20 fmol |
| Precision (%CV) at 3 pmol | < 5% |
Table 3: Validation of an HPLC Method for Total Plasma Thiol Analysis [8]
| Analyte | Linearity (µmol/L) | LOD (µmol/L) | LOQ (µmol/L) | Recovery (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |
| Cysteine | 0.5 - 500 | 0.2 | 0.5 | 99.3 - 101.7 | 0.9 - 4.2 | 1.7 - 5.1 |
| Glutathione | 0.5 - 50 | 0.2 | 0.5 | 99.8 - 101.1 | 1.2 - 3.8 | 1.9 - 4.8 |
| Homocysteine | 0.5 - 100 | 0.2 | 0.5 | 99.5 - 101.5 | 0.9 - 4.1 | 1.8 - 4.9 |
| Cysteinylglycine | 0.5 - 50 | 0.2 | 0.5 | 99.2 - 101.3 | 1.1 - 4.2 | 1.7 - 5.0 |
Comparison with Alternative Derivatization Reagents
While NBD-based reagents offer excellent sensitivity and versatility, other derivatizing agents are also commonly employed in HPLC analysis.
-
o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9] It is a popular choice for the analysis of amino acids and biogenic amines. However, OPA does not react with secondary amines, which can be a limitation for some applications.[9]
-
Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary and secondary amines to produce stable and fluorescent derivatives.[10][11] It has been widely used for the N-terminal amino acid analysis of proteins and peptides.[10] The derivatization reaction with dansyl chloride often requires heating and longer reaction times compared to NBD-F.[11]
Table 4: Performance Comparison of OPA-Based HPLC Method for Polyamines
| Parameter | Value |
| Correlation Coefficient (r) | 0.97 |
| Recovery | ~90% |
| Intra-assay CV (%) | 1.8 - 5.9 |
| Inter-assay CV (%) | 7.9 - 15.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for NBD-based derivatization.
Protocol 1: Pre-column Derivatization of Amines/Amino Acids with NBD-Cl[4]
-
Sample Preparation: Prepare the sample solution in a suitable buffer (e.g., borate buffer, pH 8.0-9.5).
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of NBD-Cl solution (e.g., 10 mM in acetonitrile).
-
Mix thoroughly and heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 20-60 minutes).
-
Cool the reaction mixture to room temperature.
-
-
Acidification: Add a small volume of acid (e.g., 1 M HCl) to stop the reaction and stabilize the derivatives.
-
HPLC Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system.
Protocol 2: Pre-column Derivatization of Thiols with NBD-F[13]
-
Reduction of Disulfides: To the plasma sample, add a reducing agent (e.g., tri-n-butylphosphine) to convert disulfides to free thiols.
-
Protein Precipitation: Add trichloroacetic acid to precipitate proteins. Centrifuge and collect the supernatant.
-
Derivatization Reaction:
-
Mix the supernatant with a solution of NBD-F in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Incubate the mixture at a specific temperature (e.g., 60 °C) for a short period (e.g., 5-10 minutes).
-
-
Acidification: Add acid to stop the reaction.
-
HPLC Analysis: Inject the derivatized sample for HPLC analysis with fluorescence detection.
Visualizing the Workflow
The following diagrams illustrate the general workflows for pre-column and post-column derivatization in HPLC.
Caption: Pre-column derivatization workflow.
Caption: Post-column derivatization workflow.
Conclusion
NBD-based HPLC methods offer a highly sensitive, accurate, and precise approach for the quantification of a wide range of biologically and pharmaceutically important molecules. The choice between NBD-F and NBD-Cl, as well as the consideration of alternative reagents like OPA and Dansyl chloride, should be guided by the specific analytical requirements, including the nature of the analyte, required throughput, and cost considerations. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in developing and validating robust HPLC methods for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed-phase liquid chromatography method for the determination of total plasma thiols after derivatization with 1-benzyl-2-chloropyridinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Minimizing Endogenous Interference in NBD Derivatization
For researchers, scientists, and drug development professionals, the derivatization of target molecules with 4-nitrobenz-2-oxa-1,3-diazole (NBD) reagents is a powerful technique for enhancing analytical sensitivity. However, the inherent reactivity of NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan) with endogenous nucleophiles presents a significant challenge, potentially leading to inaccurate quantification and a compromised signal-to-noise ratio. This guide provides an objective comparison of NBD derivatization performance in the presence of common endogenous interfering compounds, offers strategies for mitigation, and presents alternative derivatization agents.
The Challenge of Endogenous Nucleophiles
NBD reagents are highly electrophilic and readily undergo nucleophilic aromatic substitution with primary and secondary amines, as well as thiols.[1] Biological matrices such as plasma, serum, and cell lysates are rich in endogenous compounds containing these functional groups. Key interferents include:
-
Amino Acids: Glycine, cysteine, phenylalanine, and others are abundant and react with NBD reagents.[2]
-
Thiols: Glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S) are highly reactive nucleophiles that can readily form adducts with NBD.[3][4]
This non-specific reactivity can lead to the formation of multiple NBD derivatives, resulting in a complex chromatogram with overlapping peaks that can obscure the analyte of interest. Furthermore, the consumption of the derivatizing reagent by high-concentration endogenous compounds can lead to incomplete derivatization of the target analyte.
Performance Comparison: NBD-F vs. NBD-Cl in the Presence of Endogenous Compounds
Both NBD-F and NBD-Cl are effective derivatizing agents, but they exhibit different reactivities towards nucleophiles. NBD-F is generally more reactive than NBD-Cl. For instance, the reaction of NBD-F with glycine is reported to be 500 times faster than that of NBD-Cl with the same amino acid.[5] This higher reactivity can be advantageous for derivatizing target analytes at low concentrations but may also lead to greater interference from endogenous compounds.
Table 1: Reactivity of NBD Reagents with Endogenous Nucleophiles
| Endogenous Compound | NBD-F Reactivity | NBD-Cl Reactivity | Key Considerations |
| Primary Amines (e.g., Glycine) | Very High | High | NBD-F reacts significantly faster with primary amines.[5] |
| Secondary Amines (e.g., Proline) | High | Moderate | Both reagents react, but NBD-F is generally more efficient. |
| Thiols (e.g., Cysteine, Glutathione) | Very High | High | Both reagents are highly reactive towards thiols, forming fluorescent adducts.[3][4] |
Mitigating Interference: Experimental Strategies and Protocols
Several strategies can be employed to minimize the impact of endogenous compounds on NBD derivatization. These can be broadly categorized into sample preparation techniques and optimization of derivatization and chromatographic conditions.
Experimental Workflow for Interference Mitigation
Caption: Workflow for minimizing endogenous interference in NBD derivatization.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Endogenous Amines and Thiols from Plasma
This protocol utilizes a strong cation exchange SPE cartridge to retain primary and secondary amines while allowing less basic and neutral compounds to be washed away.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a strong cation exchange SPE cartridge (e.g., 1 mL, 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid in water to remove acidic and neutral compounds.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the target analyte (assuming it is less basic than the majority of interfering amines) with a suitable solvent. For analytes that are not strongly retained, elution with the wash solution might be sufficient. For more strongly retained analytes, an elution solvent containing a small percentage of a stronger base (e.g., 2% ammonium hydroxide in methanol) may be necessary. The goal is to selectively elute the analyte of interest while leaving the highly basic interfering compounds on the cartridge.
-
Protocol 2: NBD-F Derivatization of a Target Analyte in a Cleaned Sample
This protocol is adapted for a sample that has undergone cleanup to remove the majority of interfering compounds.
-
Reagent Preparation:
-
Prepare a 50 mM borate buffer solution (pH 8.0) containing 20 mM EDTA.
-
Prepare a 10 mM solution of NBD-F in acetonitrile.
-
-
Derivatization Reaction:
-
To 100 µL of the cleaned sample extract (from SPE elution, evaporated and reconstituted in borate buffer), add 50 µL of the NBD-F solution.
-
Heat the mixture at 60°C for 5 minutes in a water bath.
-
Immediately cool the reaction vial in an ice bath.
-
-
Reaction Quenching:
-
Add 200 µL of 0.1 M HCl to stop the reaction.
-
-
Analysis:
-
Inject an appropriate volume of the final solution into the HPLC system.
-
NBD Derivatization Reaction Pathway
Caption: General reaction mechanism of NBD derivatization with nucleophiles.
Alternatives to NBD Derivatization
When interference from endogenous compounds cannot be sufficiently minimized, alternative derivatization reagents with different selectivity or reaction conditions may be more suitable.
Table 2: Comparison of Alternative Derivatization Reagents
| Reagent | Target Functional Group | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary & Secondary Amines | Stable derivatives, well-established method.[6] | Long reaction times, can also react with phenols. |
| FMOC-Cl (9-fluorenylmethyl chloroformate) | Primary & Secondary Amines | Rapid reaction, highly fluorescent derivatives. | Reagent is moisture sensitive. |
| AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Primary & Secondary Amines | Forms stable derivatives, suitable for amino acid analysis.[7][8] | Requires specific kit and protocol. |
| o-Phthalaldehyde (OPA) | Primary Amines | Rapid reaction, fluorogenic (reagent is non-fluorescent). | Does not react with secondary amines, derivatives can be unstable. |
Conclusion
Interference from endogenous compounds is a critical consideration in NBD derivatization. A thorough understanding of the reactivity of NBD reagents and the implementation of effective sample cleanup strategies are paramount for achieving accurate and reliable quantitative results. Solid-phase extraction offers a powerful tool for selectively removing interfering nucleophiles prior to derivatization. Furthermore, optimizing derivatization and chromatographic conditions can further enhance the separation of the target analyte from interfering peaks. When significant interference persists, alternative derivatization reagents such as Dansyl chloride, FMOC-Cl, or AccQ-Tag provide viable options with different selectivity and performance characteristics. The choice of the most appropriate strategy will depend on the specific analyte, the biological matrix, and the analytical instrumentation available.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ)
For Immediate Implementation by Laboratory Professionals
The proper disposal of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ), a fluorescent labeling reagent, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature, NBD-PZ must be treated as hazardous waste. This guide provides a procedural, step-by-step plan for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handle NBD-PZ in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
II. Waste Collection and Segregation
Proper segregation of hazardous waste is fundamental to prevent dangerous chemical reactions. All materials that have come into contact with NBD-PZ must be considered hazardous waste.
-
Solid Waste:
-
This includes unused or expired NBD-PZ powder, as well as contaminated lab supplies such as gloves, weighing paper, and absorbent pads.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label must clearly state "Hazardous Waste" and "this compound".[2]
-
-
Liquid Waste:
-
This includes solutions containing NBD-PZ and the first rinsate from decontaminating glassware.[3]
-
Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container with a secure screw-on cap.[1] Do not use corks or parafilm as a substitute for a proper cap.[1]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents of the solution, including "this compound".
-
-
Sharps Waste:
III. Decontamination and Empty Container Disposal
Thorough decontamination of all surfaces and equipment is mandatory after handling NBD-PZ.
-
Equipment and Surfaces:
-
Wipe down all surfaces and equipment that may have come into contact with NBD-PZ using a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
The wipes and absorbent materials used for decontamination must be disposed of as solid hazardous waste.
-
-
Empty Containers:
-
Empty containers that held NBD-PZ must be decontaminated before they can be disposed of as non-hazardous waste.[5]
-
Triple-Rinse Procedure:
-
Rinse the container three times with a suitable solvent that can dissolve NBD-PZ.
-
Collect all three rinses as liquid hazardous waste.[3]
-
After the solvent rinse, wash the container with soap and water.
-
Allow the container to air dry completely.
-
-
Once decontaminated, deface the original label and the container may be disposed of in the regular trash or recycled, in accordance with your institution's policies.[5]
-
IV. Final Disposal Protocol
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[2][6] The final and only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[2]
Procedural Steps:
-
Contact EHS: Notify your institution's EHS office to schedule a hazardous waste pickup.
-
Provide Inventory: Supply the EHS office with a detailed inventory of the waste, including the chemical name, quantity, and any other components in the waste mixture.
-
Follow EHS Instructions: Adhere to any specific packaging and labeling instructions provided by the EHS office for waste pickup.
Quantitative Data Summary
For safe and compliant storage of hazardous waste prior to disposal, adhere to the following guidelines. These are general recommendations and may be superseded by your institution's specific policies.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container. | [1] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [1] |
| Container Headspace | Leave at least one inch of headspace to allow for expansion. | [7] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [1] |
Experimental Protocols
The primary "experimental protocol" for the disposal of this compound is the Triple-Rinse Procedure for Empty Containers , as detailed in Section III. This ensures that residual chemical is captured as hazardous waste, rendering the container safe for disposal as regular trash.
Visual Workflow for NBD-PZ Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4-Nitro-7-piperazinobenzofurazan
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Nitro-7-piperazinobenzofurazan was not located. The following guidance is based on the safety information for the closely related compound, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole, and general safety protocols for handling nitro-aromatic compounds and fluorescent dyes. Users must conduct a thorough risk assessment for their specific application and consult with their institution's Environmental Health and Safety (EHS) department.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound, a fluorescent dye that requires careful management due to its chemical properties. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. This includes protection for the hands, eyes, face, and body.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | An inner nitrile glove with an outer butyl rubber or neoprene glove provides a robust barrier against potential dermal absorption.[1] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Goggles are essential for protecting against chemical splashes. A full-face shield is necessary when there is a risk of splashing or aerosol generation.[1] |
| Respiratory Protection | Air-purifying respirator (APR) with appropriate cartridges | A full-face APR with cartridges rated for organic vapors and particulates is recommended, particularly when handling the compound as a powder or in a solution that could generate aerosols.[1][2] |
| Body Protection | Chemical-resistant lab coat or coveralls | A lab coat made of a non-porous material is recommended to protect against accidental spills.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must be fully enclosed to prevent exposure from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
3. Handling the Compound:
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Handle all transfers of the compound or its solutions with care to prevent spills.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, disposable labware) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store sealed waste containers in a designated, cool, and dry secondary containment bin away from incompatible materials.
3. Final Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for professional disposal by a licensed hazardous waste management company.[3]
Experimental Workflow
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
